3-Bromomethyl-benzenesulfonyl chloride
Description
The exact mass of the compound 3-Bromomethylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDKDHGBRDMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634245 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148583-69-1 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromomethyl-benzenesulfonyl chloride, alongside standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory researchers and professionals engaged in drug development and other scientific pursuits where this compound is of interest.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 148583-69-1 | |
| Melting Point | Data not available | |
| Reference (4-isomer): 71-75 °C | [2] | |
| Boiling Point | 350.5 °C (Predicted) | [3] |
| Density | 1.746 g/cm³ (Predicted) | [3] |
| Solubility | Data not available | |
| Reference (Benzenesulfonyl chloride): Insoluble in cold water; soluble in alcohol and diethyl ether. | [4] |
Experimental Protocols
Detailed experimental procedures for the determination of the primary physical properties of this compound are outlined below. These are generalized methods standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point Determination (Micro-scale Method)
For the determination of the boiling point of a small quantity of a liquid, a micro-scale method is employed. This would be applicable if the compound were liquid at accessible temperatures or for the distillation of a synthesized batch.
Methodology:
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.
-
Capillary Inversion: A smaller, sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Heating: The test tube is gently heated in a controlled manner, for instance, in a Thiele tube or a metal heating block.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and rapid.
Density Determination (Displacement Method)
The density of a solid can be determined by measuring the volume of a liquid it displaces.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent). The initial volume is recorded.
-
Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is a fundamental characterization step.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, diethyl ether, acetone) is added to each test tube.
-
Observation: The tubes are agitated, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent at a given temperature.
Synthesis Workflow
As information regarding signaling pathways involving this compound is not prevalent, a logical workflow for its synthesis is presented below. A common route to benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding toluene derivative, followed by benzylic bromination.
Caption: Plausible two-step synthesis of this compound.
References
- 1. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 58236-74-1 CAS MSDS (3-BROMOBENZYLSULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]
Technical Guide: 3-Bromomethyl-benzenesulfonyl Chloride
CAS Number: 148583-69-1[1]
This technical guide provides an in-depth overview of 3-Bromomethyl-benzenesulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis protocols, and significant applications, particularly as a building block for pharmacologically active compounds.
Core Chemical and Physical Properties
This compound is a solid, reactive organic compound.[2] Its utility in organic synthesis stems from two reactive sites: the electrophilic sulfonyl chloride group and the bromomethyl group, which can be substituted.[3][4] Quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 148583-69-1 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1][2] |
| Molecular Weight | 269.54 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 343.445 °C at 760 mmHg | [5] |
| Density | 1.732 g/cm³ | [5] |
| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of substituted benzenesulfonyl chlorides, including the 3-bromomethyl derivative, can be achieved through various methods. A common industrial approach involves the diazotization of a corresponding aniline, followed by a sulfonyl chlorination reaction. An alternative laboratory-scale method is the radical bromination of a methyl-substituted precursor.
Protocol 1: Diazotization of 3-Aminobenzyl Bromide followed by Sulfonylation
This protocol is adapted from a general method for preparing substituted benzenesulfonyl chlorides.[6] It involves the conversion of an aniline derivative into a diazonium salt, which is then reacted to yield the sulfonyl chloride.
Step 1: Diazotization
-
Prepare a solution of 3-aminobenzyl bromide in an acidic medium (e.g., 6M hydrochloric acid).
-
Cool the solution to a temperature below 0 °C using an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the corresponding diazonium salt.
-
In a separate step, prepare a solution of sodium fluoroborate and add it to the reaction mixture to precipitate the more stable diazonium fluoroborate salt.
-
Filter the resulting solid, wash with cold dilute acid and a small amount of cold methanol, and dry.
Step 2: Acyl Chlorination
-
Prepare a solution of thionyl chloride containing a catalyst, such as cuprous chloride or cupric chloride.[6]
-
Add the dried diazonium fluoroborate salt from Step 1 to this solution.
-
The reaction proceeds to yield this compound.
-
Purification is typically achieved through distillation under reduced pressure or recrystallization.
Protocol 2: Radical Bromination of 3-Methylbenzenesulfonyl Chloride
This method utilizes a free-radical chain reaction to brominate the benzylic methyl group. The synthesis of the related 4-(Bromomethyl)benzenesulfonyl chloride is well-documented using this approach.[7]
-
Dissolve 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride) in a suitable solvent, such as acetonitrile, to avoid the use of environmentally harmful chlorinated solvents.[5]
-
Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO).
-
Heat the mixture to reflux (e.g., 80 °C in acetonitrile) for several hours.[5]
-
Monitor the reaction by an appropriate method (e.g., TLC or NMR).
-
Upon completion, cool the mixture and filter to remove succinimide.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable bifunctional building block in medicinal chemistry. The sulfonyl chloride group readily reacts with amines to form stable sulfonamides, a common motif in many drug molecules.[4] The bromomethyl group allows for the introduction of the entire benzenesulfonyl moiety onto other molecules through nucleophilic substitution.
While specific applications of the 3-isomer are proprietary or less documented in public literature, the utility of the isomeric 4-(Bromomethyl)benzenesulfonyl chloride is well-established, particularly in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its signaling pathway are critical targets in various diseases.
Target Profile: The CXCR4 Signaling Pathway
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cell migration, hematopoiesis, and immune responses.[8] Its only endogenous ligand is the chemokine CXCL12 (also known as SDF-1). The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in numerous pathologies, including cancer metastasis, HIV entry into cells, and inflammatory disorders.[8]
Activation of CXCR4 by CXCL12 initiates several downstream signaling cascades:
-
G Protein-Dependent Signaling: Upon ligand binding, CXCR4 activates heterotrimeric G proteins (primarily of the Gαi family). This leads to the activation of pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.
-
G Protein-Independent Signaling: CXCR4 can also signal independently of G proteins, for instance, through the JAK/STAT pathway, which is involved in transcriptional activation.[8]
Inhibiting this pathway is a key strategy in cancer therapy to prevent tumor cells from migrating to distant sites like the bone marrow, lungs, and liver, where CXCL12 is highly expressed.[8] Benzenesulfonamide derivatives, synthesized using reagents like bromomethyl-benzenesulfonyl chloride, have been identified as potent CXCR4 inhibitors.
References
- 1. 3-(bromomethyl)benzene-1-sulfonyl chloride 95% | CAS: 148583-69-1 | AChemBlock [achemblock.com]
- 2. US3644515A - Benzenesulfonyl chloride process - Google Patents [patents.google.com]
- 3. Cas 351003-46-8,3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
A Comprehensive Technical Guide to 3-Bromomethyl-benzenesulfonyl Chloride for Chemical Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromomethyl-benzenesulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document outlines its chemical and physical properties, safety and handling protocols, and its application in the synthesis of bioactive molecules, supported by detailed experimental procedures and logical workflow visualizations.
Core Properties and Data
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a bromomethyl substituent. This unique combination makes it a valuable building block for introducing the benzenesulfonyl moiety and for subsequent functionalization at the benzylic position.
| Property | Value | Citation(s) |
| Molecular Weight | 269.54 g/mol | [1] |
| Chemical Formula | C₇H₆BrClO₂S | [1] |
| CAS Number | 148583-69-1 | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Synonyms | 3-(bromomethyl)benzene-1-sulfonyl chloride, m-bromomethylbenzenesulfonyl chloride | [1] |
Synthesis and Applications
This compound serves as a crucial intermediate in the synthesis of various substituted benzenesulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages.
A plausible synthetic route to this compound itself involves a multi-step process starting from a substituted aniline, proceeding through a diazotization reaction (such as a Sandmeyer reaction) to introduce the sulfonyl chloride group, followed by radical bromination of the methyl group.[2]
Application in the Synthesis of Bioactive Sulfonamides
The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, and anticonvulsants. The "3-bromomethyl" handle on this particular reagent allows for the construction of more complex molecules. For instance, it can be used to synthesize precursors for potent inhibitors of enzymes and receptors, such as C-X-C chemokine receptor type 4 (CXCR4), which is implicated in inflammation and cancer.
Experimental Protocols
The following section details a general yet comprehensive protocol for the synthesis of N-aryl benzenesulfonamides using a sulfonyl chloride like this compound and a substituted aniline. This procedure is fundamental to the construction of a library of potential drug candidates.
General Protocol for the Synthesis of N-Aryl-3-(bromomethyl)benzenesulfonamide Derivatives
This protocol describes the reaction of this compound with a generic substituted aniline to form the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 - 1.1 eq) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine or pyridine (1.5 eq) dropwise.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup - Quenching and Extraction: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-3-(bromomethyl)benzenesulfonamide.[3]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture, as it can hydrolyze the sulfonyl chloride group.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the use of this compound.
Caption: General workflow for the synthesis and purification of N-aryl sulfonamides.
Caption: Logical relationships of the functional groups and their applications.
References
An In-depth Technical Guide to the Structure Elucidation of 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-bromomethyl-benzenesulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this paper outlines a proposed synthetic route and presents an in-depth analysis of the expected spectroscopic data based on established chemical principles and data from analogous compounds.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with a bromomethyl group and a sulfonyl chloride group at the meta positions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | --INVALID-LINK--[1], --INVALID-LINK--[] |
| Molecular Weight | 269.54 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| CAS Number | 148583-69-1 | --INVALID-LINK--[3] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Purity | Typically ≥95% | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 343.4 °C at 760 mmHg | --INVALID-LINK--[] |
| Density (Predicted) | 1.732 g/cm³ | --INVALID-LINK--[] |
| SMILES | O=S(C1=CC=CC(CBr)=C1)(Cl)=O | --INVALID-LINK--[3] |
| InChI | InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | --INVALID-LINK--[1] |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the radical bromination of 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride). This approach is analogous to the documented synthesis of the para-isomer, 4-(bromomethyl)benzenesulfonyl chloride, from p-toluenesulfonyl chloride.[4]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[4]
Materials:
-
m-Toluenesulfonyl chloride
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (or a safer alternative solvent such as acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluenesulfonyl chloride in carbon tetrachloride under an inert atmosphere.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for a period sufficient to ensure complete conversion (monitoring by TLC or GC is recommended). The reaction is typically initiated by light or heat.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis for Structure Elucidation (Expected Data)
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H2, H4, H5, H6) | 7.5 - 8.2 | Multiplet | 4H |
| Benzylic (-CH₂Br) | ~4.5 | Singlet | 2H |
The aromatic region will likely display a complex multiplet due to the meta-substitution pattern. The benzylic protons are expected to appear as a sharp singlet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the benzene ring.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-SO₂Cl | 140 - 145 |
| C-CH₂Br | 138 - 142 |
| Aromatic C-H | 125 - 135 |
| -CH₂Br | 30 - 35 |
The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride and bromomethyl groups.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1390 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C-H (aromatic) | 3000 - 3100 |
| C=C (aromatic) | 1400 - 1600 |
| S-Cl | 500 - 600 |
| C-Br | 600 - 700 |
The strong absorptions corresponding to the sulfonyl group stretches are particularly diagnostic.
Mass Spectrometry (Expected)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| Ion | Expected m/z | Notes |
| [M]⁺ | 268, 270, 272 | Isotopic pattern due to Br and Cl |
| [M-Cl]⁺ | 233, 235 | Loss of chlorine radical |
| [M-SO₂Cl]⁺ | 169, 171 | Loss of sulfonyl chloride group |
| [C₇H₆Br]⁺ | 169, 171 | Bromotropylium ion |
The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Logical Relationships in Structure Elucidation
The process of structure elucidation follows a logical workflow where data from different analytical techniques are integrated to confirm the chemical structure.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
While direct experimental data for this compound is not widely published, its structure can be confidently predicted and would be readily confirmed using standard analytical techniques. The proposed synthesis via radical bromination of m-toluenesulfonyl chloride offers a viable route to obtain this compound for further study and application in research and drug development. The expected spectroscopic data presented in this guide provide a valuable reference for researchers working with this and related molecules.
References
Spectroscopic Analysis of 3-Bromomethyl-benzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Bromomethyl-benzenesulfonyl chloride. These predictions are based on established principles of NMR, IR, and MS, providing a baseline for researchers working with this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | m | 2H | Aromatic CH |
| ~7.6 - 7.8 | m | 2H | Aromatic CH |
| ~4.7 | s | 2H | -CH₂Br |
Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-SO₂Cl |
| ~140 | C-CH₂Br |
| ~135 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~32 | -CH₂Br |
Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1370 - 1350 | S=O stretch (asymmetric) |
| 1180 - 1160 | S=O stretch (symmetric) |
| ~1220 | C-Br stretch |
| 600 - 500 | S-Cl stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 268/270/272 | Molecular ion peak [M]⁺• corresponding to the isotopic distribution of Br and Cl. |
| 189/191 | Fragment ion from the loss of Br. |
| 171 | Fragment ion from the loss of SO₂Cl. |
| 91 | Tropylium ion, a common fragment for benzyllic compounds. |
Ionization method: Electron Ionization (EI). The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in characteristic isotopic patterns for bromine and chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for organic compounds of this nature and can be adapted as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4] This method provides reproducible fragmentation patterns.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution patterns for bromine and chlorine will be key in identifying fragments containing these atoms.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility of 3-Bromomethyl-benzenesulfonyl Chloride in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-bromomethyl-benzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document provides general solubility information based on the behavior of structurally similar compounds, namely benzenesulfonyl chloride. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications. A comprehensive workflow for these experimental procedures is also presented.
Introduction
This compound (C₇H₆BrClO₂S) is a reactive chemical intermediate frequently utilized in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. An understanding of its solubility profile is therefore essential for optimizing experimental conditions and ensuring reproducible outcomes.
General Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents, based on the properties of benzenesulfonyl chloride. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine precise quantitative values.
| Solvent Category | Solvent | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Alcohols | Methanol | Soluble | Data to be determined experimentally |
| Ethanol | Soluble | Data to be determined experimentally | |
| Ethers | Diethyl ether | Soluble | Data to be determined experimentally |
| Tetrahydrofuran (THF) | Soluble | Data to be determined experimentally | |
| Ketones | Acetone | Soluble | Data to be determined experimentally |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | Data to be determined experimentally |
| Chloroform | Soluble | Data to be determined experimentally | |
| Aromatic Hydrocarbons | Toluene | Soluble | Data to be determined experimentally |
| Benzene | Soluble | Data to be determined experimentally | |
| Esters | Ethyl acetate | Soluble | Data to be determined experimentally |
| Amides | Dimethylformamide (DMF) | Soluble | Data to be determined experimentally |
| Other | Acetonitrile | Soluble | Data to be determined experimentally |
| Water | Insoluble (reactive) | Not applicable |
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of organic compounds and are suitable for this compound.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, dry test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat the procedure for each solvent of interest.
The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed, dry evaporating dishes or vials
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (ensure there will be undissolved solid).
-
Add a known volume of the selected anhydrous solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in the desired units, such as g/100 mL or mg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided qualitative insights and detailed experimental protocols will empower researchers to generate the necessary data for their work. The application of these standardized methods will facilitate the optimization of reaction conditions and contribute to the successful use of this important chemical intermediate in research and development.
References
An In-Depth Technical Guide on the Synthesis and Applications of 3-Bromomethyl-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromomethyl-benzenesulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, presents key quantitative data, and visualizes its role in the context of a significant signaling pathway.
Introduction
This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a benzylic bromide. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of complex molecules, particularly in the development of therapeutic agents. While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis logically follows from well-established principles of organic chemistry. The primary route to its synthesis involves the radical bromination of the corresponding methylarene, a transformation widely employed in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrClO₂S | [1][] |
| Molecular Weight | 269.54 g/mol | [1][] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1][] |
| Boiling Point | 343.445 °C at 760 mmHg | [] |
| Density | 1.732 g/cm³ | [] |
First Synthesis: A Representative Protocol
The synthesis of this compound is most effectively achieved through the radical-initiated benzylic bromination of 3-methylbenzenesulfonyl chloride. This method, analogous to the well-known Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The following protocol is a representative procedure based on established methods for similar transformations.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methylbenzenesulfonyl chloride
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN) or Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by irradiation with a lamp if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution. Filter the mixture to remove the solid succinimide.
-
Extraction and Washing: Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic components, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data Summary:
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9-7.5 (m, 4H, Ar-H), ~4.6 (s, 2H, CH₂Br).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~145, ~139, ~134, ~131, ~129, ~128, ~31.
Logical and Experimental Workflow
The synthesis and subsequent application of this compound can be visualized as a streamlined workflow. The initial step is the critical synthesis of the target molecule, which then serves as a versatile reagent for further chemical transformations.
Application in Drug Discovery: Synthesis of CXCR4 Antagonists
A significant application of this compound is in the synthesis of CXCR4 antagonists. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammation. Antagonists of this receptor are therefore of considerable interest as potential therapeutic agents.
The sulfonyl chloride moiety of this compound readily reacts with primary or secondary amines to form stable sulfonamides, a common scaffold in medicinal chemistry. The bromomethyl group can then be used for further derivatization to construct more complex molecules that bind to the CXCR4 receptor.
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that drive cellular responses such as migration and proliferation. A simplified representation of this signaling pathway is depicted below.
References
Chemical Reactivity Profile of 3-Bromomethyl-benzenesulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromomethyl-benzenesulfonyl chloride is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Possessing two reactive centers—an electrophilic sulfonyl chloride group and a labile benzylic bromide—it serves as a versatile building block for the introduction of a substituted benzylsulfonyl moiety. This technical guide provides a comprehensive overview of its chemical reactivity, supported by tabulated data, detailed experimental protocols for representative transformations, and visualizations of key reaction pathways. The strategic combination of these two functional groups allows for sequential or orthogonal derivatization, enabling the synthesis of complex molecular architectures, including sulfonamides and sulfonate esters with further sites for chemical modification.
Core Chemical Properties
This compound is a solid at room temperature with a molecular weight of 269.54 g/mol .[1] Its structure features a benzene ring substituted at the meta-position with a bromomethyl group and a sulfonyl chloride group, leading to a distinct reactivity profile for each functional group.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.5433 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI | InChI=1S/C₇H₆BrClO₂S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H₂ | [1] |
| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1] |
Spectroscopic Data Profile
| Spectroscopy | Expected Features for this compound | Reference Data (Benzenesulfonyl chloride) |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.0 ppm), Benzylic protons (singlet, ~4.5-4.8 ppm) | Aromatic protons (~7.6-8.0 ppm) |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), Benzylic carbon (~30-35 ppm) | Aromatic carbons (~127-143 ppm) |
| IR (Infrared) | S=O stretches (~1380 cm⁻¹ and ~1180 cm⁻¹), S-Cl stretch (~560 cm⁻¹), C-Br stretch (~650-690 cm⁻¹) | S=O stretches (~1376 cm⁻¹ and ~1186 cm⁻¹), S-Cl stretch (~565 cm⁻¹) |
| Mass Spec (MS) | Molecular ion peak (m/z ~268, 270, 272 corresponding to isotopes), fragmentation pattern showing loss of Cl, SO₂, CH₂Br. | Molecular ion peak (m/z ~176, 178), fragmentation pattern showing loss of Cl, SO₂. |
Chemical Reactivity and Key Transformations
The reactivity of this compound is characterized by the independent or sequential reactions of its two primary functional groups: the sulfonyl chloride and the bromomethyl group.
Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is foundational to its use in the synthesis of biologically active compounds.
The reaction with primary and secondary amines is typically rapid and high-yielding, forming the corresponding sulfonamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Formation of sulfonamides from this compound.
Alcohols and phenols react with this compound, typically in the presence of a base like pyridine, to yield sulfonate esters.
Caption: Synthesis of sulfonate esters.
Reactions at the Bromomethyl Moiety
The benzylic bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups. This reactivity provides a secondary point for molecular diversification.
Various nucleophiles, such as azides, cyanides, and carboxylates, can displace the bromide to introduce new functionalities.
Caption: Nucleophilic substitution at the benzylic position.
Experimental Protocols
The following are representative experimental protocols adapted from procedures for closely related compounds, illustrating the key transformations of this compound.
Synthesis of this compound (Adapted from a general procedure for substituted benzenesulfonyl chlorides)
This procedure is based on a diazotization-sulfonyl chlorination sequence starting from 3-aminobenzyl bromide.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
3-Bromomethyl-benzenesulfonyl chloride is a key reagent in organic synthesis, valued for its utility in introducing the benzenesulfonyl group and as a versatile building block in the creation of complex molecules for drug discovery and development. However, its reactivity also necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical safety literature, to ensure its safe and effective use in the laboratory.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[1] Inhalation of dust can lead to respiratory irritation.[3]
GHS Hazard Statements:
-
H290: May be corrosive to metals.[1]
-
H314: Causes severe skin burns and eye damage.[1][2][5][6][7]
-
H335: May cause respiratory irritation.[7]
Signal Word: Danger[1][2][3][5][6]
Hazard Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [2][5][8] |
| Molecular Weight | 269.54 g/mol | [2][8] |
| Appearance | Solid | [8] |
| Melting Point | 71 - 75 °C (160 - 167 °F) | [2] |
| Boiling Point | 251 - 252 °C (484 - 486 °F) | |
| Density | 1.384 g/mL at 25 °C (77 °F) | |
| Water Solubility | No data available | [9] |
| Stability | Stable under normal conditions.[1] Decomposes in contact with water.[1] Moisture sensitive.[2] | [1][2] |
Toxicology and Health Effects
The substance causes severe burns to the skin, eyes, and mucous membranes.[3][4][6] Upon contact, it can lead to immediate and severe irritation, pain, and tissue damage. Inhalation of dust may cause irritation and damage to the respiratory tract.[3][7] Ingestion can result in severe burns to the gastrointestinal tract.[2][3]
Experimental Protocols:
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on similar compounds, structure-activity relationships, and in vitro/in vivo studies conducted by manufacturers, which are often proprietary.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is paramount to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][10] A chemical fume hood is essential to control exposure to dust and vapors.[3][4][10]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2][5][10] | Protects against splashes and dust, preventing severe eye damage. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2][5][10][11] | Prevents skin contact and subsequent chemical burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary if dust is generated and engineering controls are insufficient.[3] | Protects the respiratory system from irritating dust. |
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2][3] Rinse the affected skin with plenty of water for at least 15 minutes.[1][2][3] Seek immediate medical attention.[2][3][4] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2] Seek immediate medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting.[1][2][3] Rinse mouth with water.[1][2][5] If the person is conscious, give them a small amount of water to drink.[2] Seek immediate medical attention.[1][2][3] |
Accidental Release and Spill Management
In the event of a spill, a coordinated and safe response is essential to mitigate hazards.
Accidental Spill Response Workflow:
Caption: Logical workflow for responding to an accidental spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] The substance is moisture-sensitive and should be protected from water.[2] Store in a corrosives area.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2][4] Do not allow the material to enter drains or waterways.[2][12]
Firefighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][4][5]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.[2][3][4][5]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3][5]
Conclusion
This compound is a valuable reagent that demands respect and careful handling. By implementing the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and ensure a safe and productive research environment. A proactive approach to safety, including thorough training, the consistent use of appropriate PPE, and adherence to established protocols, is the cornerstone of responsible chemical research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 9. fishersci.ie [fishersci.ie]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
An In-depth Technical Guide to the Hazards of 3-Bromomethyl-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and governmental safety regulations before handling any chemical.
Executive Summary
3-Bromomethyl-benzenesulfonyl chloride is a reactive organic compound utilized in chemical synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both a reactive sulfonyl chloride and a bromomethyl group, makes it a valuable building block. However, these same properties contribute to its significant hazards. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, including its physical and chemical properties, toxicological data, reactivity, and detailed protocols for safe handling and emergency response. All personnel handling this compound must be thoroughly trained in its potential dangers and the appropriate safety precautions.
Hazard Identification and Classification
This compound is classified as a corrosive substance. The primary and most immediate danger is its capacity to cause severe skin burns and serious eye damage. Contact with moisture, including humidity in the air or contact with water, will liberate corrosive and toxic gases such as hydrogen chloride and hydrogen bromide.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
Data for isomers and related compounds suggest potential for respiratory irritation.
Hazard Pictograms
Signal Word: Danger
Toxicological and Physical Properties
Toxicological Data
| Compound | Test | Route | Species | Value | Reference |
| Benzenesulfonyl chloride | LD50 | Oral | Rat | 1960 mg/kg | [1] |
| Benzenesulfonyl chloride | LD50 | Dermal | Rabbit | > 2000 mg/kg | [2] |
Physical and Chemical Properties
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrClO₂S | |
| Molecular Weight | 269.54 g/mol | |
| Appearance | White to light yellow solid/powder | Data for 4-isomer[3] |
| Melting Point | 71-75 °C (160-167 °F) | Data for 4-isomer |
| Boiling Point | Decomposes | Sulfonyl chlorides are generally thermally unstable. |
| Solubility | Reacts with water. Soluble in organic solvents. | [4] |
| Stability | Moisture-sensitive. Stable under recommended storage conditions (cool, dry, inert atmosphere). | [2] |
Reactivity and Incompatibility
The high reactivity of the sulfonyl chloride functional group is the primary source of chemical hazards.
-
Reaction with Water: Reacts, potentially violently with hot water or steam, to produce hydrochloric acid, benzenesulfonic acid, and hydrobromic acid. This reaction is exothermic and liberates corrosive gases.[4][5]
-
Reaction with Bases: Reacts vigorously with strong bases (e.g., sodium hydroxide, potassium hydroxide).[4]
-
Reaction with Amines and Alcohols: Undergoes vigorous nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions also produce HCl.[4]
-
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and alcohols.[4]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen bromide.[6]
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to established safety protocols is mandatory when working with this compound.
Standard Handling Protocol for a Sulfonamide Synthesis
This protocol is a generalized procedure for the synthesis of a sulfonamide, a common application of sulfonyl chlorides. It should be adapted for specific experimental conditions in a properly equipped chemical laboratory.
Caption: A generalized workflow for the safe execution of a sulfonamide synthesis.
Emergency Response Protocols
A clear understanding of emergency procedures is critical. The following diagram outlines the immediate steps to be taken in case of an exposure or spill.
Caption: Immediate actions for personnel exposure or chemical spill emergencies.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2] Store in a corrosives-compatible cabinet.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain. Contaminated containers must also be disposed of as hazardous waste.
Conclusion
This compound is a hazardous but valuable reagent in synthetic chemistry. Its corrosive nature and high reactivity, particularly with water, necessitate stringent safety precautions. All researchers, scientists, and drug development professionals must be fully aware of these hazards and trained in the proper handling, storage, and emergency procedures outlined in this guide and the official Safety Data Sheet. A proactive approach to safety is paramount to mitigating the risks associated with this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-(Bromomethyl)benzenesulfonyl Chloride | 66176-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Thermal Stability of 3-Bromomethyl-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data on the thermal stability of 3-Bromomethyl-benzenesulfonyl chloride is publicly available. This guide synthesizes information from safety data sheets of the isomeric 4-Bromomethyl-benzenesulfonyl chloride and general knowledge of benzenesulfonyl chloride derivatives to provide a comprehensive overview. All data presented for the target compound should be considered illustrative and must be confirmed through experimental analysis.
Introduction
This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a bromomethyl substituent. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of two reactive centers necessitates a thorough understanding of the compound's stability, especially its thermal properties, to ensure safe handling, storage, and processing. This guide provides an in-depth analysis of the known and anticipated thermal stability of this compound, outlines experimental protocols for its assessment, and offers guidance on its safe handling.
Physicochemical Properties
Specific experimental data for this compound is scarce. For comparative purposes, the properties of the isomeric 4-Bromomethyl-benzenesulfonyl chloride are provided below. It is crucial to experimentally determine the properties of the 3-isomer.
Table 1: Physicochemical Properties of 4-Bromomethyl-benzenesulfonyl chloride
| Property | Value |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.55 g/mol |
| Appearance | Solid |
| Melting Point | 71-75 °C |
| Boiling Point | Decomposes |
| Solubility | Reacts with water |
Thermal Stability and Decomposition
Benzenesulfonyl chlorides are known to be thermally sensitive and highly reactive, particularly towards nucleophiles like water. The thermal stability of this compound is expected to be influenced by both the sulfonyl chloride and the bromomethyl groups.
General Reactivity and Stability of Sulfonyl Chlorides
Sulfonyl chlorides are generally stable at ambient temperatures when stored in a dry, inert atmosphere. However, they are susceptible to decomposition under various conditions:
-
Hydrolysis: Sulfonyl chlorides react readily with water and moisture to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is often exothermic and can lead to a pressure buildup in sealed containers.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose. The decomposition pathways can be complex and may involve the elimination of sulfur dioxide and the formation of various chlorinated and brominated organic compounds. The presence of the bromomethyl group may introduce additional decomposition pathways.
-
Incompatibilities: Contact with strong bases, oxidizing agents, and alcohols should be avoided as it can lead to vigorous or explosive reactions.
Anticipated Thermal Behavior of this compound
While specific data is unavailable, a Differential Scanning Calorimetry (DSC) thermogram would be expected to show an endothermic peak corresponding to the melting of the compound, followed by an exothermic event at a higher temperature indicating decomposition. Thermogravimetric Analysis (TGA) would quantify the mass loss associated with this decomposition.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of volatile decomposition products and to contain any pressure generated.
-
Instrument Setup:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting endotherm.
-
Determine the onset temperature of the decomposition exotherm. This temperature is a critical indicator of the upper limit for safe handling.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to quantify the mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Quantify the percentage of mass lost at different temperature intervals.
-
Safe Handling and Storage
Given the reactive nature of sulfonyl chlorides, strict safety protocols must be followed.
Table 2: Safe Handling and Storage Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a dry, inert atmosphere whenever possible. Use spark-proof tools. |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use water. Place the absorbed material in a sealed container for disposal. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. |
Visualizations
An In-depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethyl-benzenesulfonyl chloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a bromomethyl substituent on a benzene ring, allows for sequential or simultaneous reactions, making it a valuable building block for the synthesis of complex molecules. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The bromomethyl group, a benzylic halide, is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |
| Molecular Weight | 269.54 g/mol | [1][2][3] |
| CAS Number | 148583-69-1 | [1][2] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [1][2][3] |
| Boiling Point | 343.445 °C at 760 mmHg | |
| Density | 1.732 g/cm³ | |
| InChI | InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | [1][3] |
| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1][3] |
| SMILES | O=S(C1=CC=CC(CBr)=C1)(Cl)=O | [2] |
Synthesis
A generalized two-step synthesis is outlined below:
Step 1: Sulfonylation of Toluene
The initial step would involve the chlorosulfonation of toluene to yield a mixture of ortho, meta, and para-toluenesulfonyl chloride. The isomers would then need to be separated.
Step 2: Radical Bromination
The isolated 3-methylbenzenesulfonyl chloride would then undergo a free-radical bromination of the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a suitable solvent such as carbon tetrachloride, under reflux.
A patent for the preparation of substituted benzenesulfonyl chlorides describes a general method starting from the corresponding aniline.[4] This suggests an alternative route could begin with 3-methylaniline. The aniline is first diazotized and then subjected to a sulfonyl chloride forming reaction. Following the formation of 3-methylbenzenesulfonyl chloride, the subsequent step would be the benzylic bromination as described above.
It is important to note that these are generalized procedures, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield and purity of the final product.
Experimental Protocols
Detailed experimental protocols from the literature for the synthesis of analogous compounds provide a framework for the potential synthesis of this compound.
General Protocol for Chlorosulfonation of an Aromatic Compound:
A general procedure for the synthesis of benzenesulfonyl chlorides involves the reaction of the corresponding benzene derivative with chlorosulfonic acid.[5]
-
Reaction: To a cooled solution of the starting aromatic compound, chlorosulfonic acid is added dropwise while maintaining a low temperature.
-
Work-up: The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
General Protocol for Radical Bromination of a Methylarene:
The Wohl-Ziegler bromination is a common method for the benzylic bromination of toluene derivatives.
-
Reaction: A mixture of the methyl-substituted arene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent (e.g., carbon tetrachloride) is heated to reflux.
-
Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Reactivity and Applications
The dual reactivity of this compound makes it a versatile reagent in organic synthesis and medicinal chemistry.
Reactions involving the Sulfonyl Chloride Group:
The electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by nucleophiles.
-
Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a fundamental reaction in the synthesis of a wide range of biologically active compounds, including antibacterial agents and enzyme inhibitors.
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.
Reactions involving the Bromomethyl Group:
The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions.
-
Alkylation of Nucleophiles: A variety of nucleophiles, such as amines, thiols, and carboxylates, can displace the bromide to form new carbon-heteroatom bonds. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Applications in Drug Discovery and Chemical Biology:
While specific examples for this compound are not extensively documented in readily available literature, its structural motifs are found in molecules with important biological activities. The sulfonamide group is a key pharmacophore in many drugs. The bromomethyl group can be used to covalently link the molecule to biological targets or to serve as a handle for further chemical modifications.
Given its structure, this compound could potentially be used as a bifunctional linker in bioconjugation to connect different molecular entities, such as a targeting moiety and a payload.[6]
Spectroscopic Characterization
-
¹H NMR: Aromatic protons would appear in the range of 7.5-8.0 ppm. A characteristic singlet for the benzylic methylene protons (CH₂Br) would be expected around 4.5-5.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the 125-145 ppm region. The benzylic carbon (CH₂Br) would appear further upfield.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group would be expected around 1380 cm⁻¹ and 1180 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
Visualization of Synthetic Pathways and Logical Relationships
To illustrate the synthetic logic, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(Bromomethyl)benzenesulfonyl chloride | 148583-69-1 | YFA58369 [biosynth.com]
Methodological & Application
Synthesis of 3-Bromomethyl-benzenesulfonyl chloride from 3-methylbenzenesulfonyl chloride
Application Note: Synthesis of 3-Bromomethyl-benzenesulfonyl chloride
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound via free-radical bromination of 3-methylbenzenesulfonyl chloride. The method utilizes N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This benzylic bromination, a variant of the Wohl-Ziegler reaction, is a crucial transformation for producing versatile intermediates in medicinal chemistry and materials science.[1][2][3] The protocol emphasizes the use of acetonitrile as a safer alternative to traditionally used chlorinated solvents.[1][2]
Reaction Scheme
The synthesis proceeds via a free-radical chain mechanism where the benzylic hydrogen of the methyl group is selectively abstracted and replaced by a bromine atom.[2][4]
3-methylbenzenesulfonyl chloride -> this compound (Reaction with NBS, AIBN in Acetonitrile)
Reagent and Product Properties
A summary of the key physical and chemical properties for the primary reactant and product is provided below.[5][6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity |
| 3-methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Liquid | ≥98% |
| This compound | C₇H₆BrClO₂S | 269.54 | Solid | ≥95% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid | ≥99% |
| 2,2'-Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Solid | ≥98% |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Liquid | Anhydrous |
Experimental Protocol
3.1 Instrumentation and Glassware
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and heat plate
-
Thermometer or temperature probe
-
Buchner funnel and filtration flask
-
Standard laboratory glassware for workup and purification
3.2 Reagent Preparation
-
3-methylbenzenesulfonyl chloride: 10.0 g (52.4 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS): 10.2 g (57.7 mmol, 1.1 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN): 0.172 g (1.05 mmol, 0.02 equiv)
-
Anhydrous Acetonitrile: 100 mL
3.3 Reaction Procedure
-
Setup: Assemble the three-neck flask with the reflux condenser, magnetic stir bar, and a stopper. Ensure all glassware is dry.
-
Charging Flask: To the flask, add 3-methylbenzenesulfonyl chloride (10.0 g), N-Bromosuccinimide (10.2 g), AIBN (0.172 g), and anhydrous acetonitrile (100 mL).
-
Reaction: Place the flask in an oil bath and heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.[1] The reaction is initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-8 hours. A key visual indicator is the consumption of the denser NBS and the formation of the less dense succinimide, which may float.[2]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.
-
Work-up:
-
The byproduct, succinimide, will precipitate upon cooling. Filter the solid succinimide from the reaction mixture using a Buchner funnel.
-
Wash the collected solid with a small amount of cold acetonitrile.
-
Combine the filtrate and the washings.
-
-
Isolation:
-
Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, an oil or solid, is then dissolved in a suitable solvent like dichloromethane or ethyl acetate (approx. 100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a pure solid product.[5]
Data Summary and Expected Results
The use of acetonitrile as a solvent has been shown to improve yield and reproducibility compared to traditional chlorinated solvents.[1]
| Parameter | Value | Reference |
| Solvent | Acetonitrile (MeCN) | Provides good yields and avoids chlorinated solvents.[1] |
| Initiator | AIBN (0.02 eq.) | Standard radical initiator for Wohl-Ziegler reactions.[3][7] |
| Reaction Temperature | ~80°C (Reflux) | Standard condition for AIBN initiation.[1] |
| Reaction Time | 6-8 hours | Typical duration for benzylic brominations.[8] |
| Expected Yield | 70-85% | Yields can vary; this is a typical range for similar transformations.[1] |
| Purity | ≥95% (after recrystallization) | Expected purity for use in subsequent synthetic steps.[5][6] |
Safety Precautions
! DANGER ! This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
-
3-methylbenzenesulfonyl chloride & this compound: These are sulfonyl chlorides, which are corrosive and react violently with water, releasing HCl gas. They cause severe skin burns and eye damage.[9]
-
This compound: As a benzylic bromide, this compound is a strong lachrymator (causes tearing) and is harmful if inhaled or absorbed through the skin.
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Handle with care.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
AIBN: Can decompose exothermically if heated improperly.
Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from setup to final product analysis.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of N-Substituted 3-(Bromomethyl)benzenesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromomethyl-benzenesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and chemical biology. It features two key reactive sites: an electrophilic sulfonyl chloride group and a reactive bromomethyl group. The sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1][2] The bromomethyl group, a versatile electrophile, can subsequently be used for further functionalization, such as alkylation of nucleophiles, enabling the conjugation of the molecule to other scaffolds or biomolecules.[3] This dual reactivity makes it a valuable building block for creating diverse molecular libraries and developing targeted therapeutic agents. The sulfonamide moiety itself is a well-established pharmacophore found in numerous approved drugs, known for its role in inhibiting various enzymes.[1][4]
Reaction Mechanism and Principles
The formation of a sulfonamide from this compound and a primary amine is a classic nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable N-substituted sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[5]
The reaction is analogous to the well-known Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[2][3][6] Primary amines form a sulfonamide that possesses an acidic proton on the nitrogen, allowing it to dissolve in aqueous alkali.[2][3]
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocols
This section provides a general protocol for the synthesis, purification, and characterization of N-substituted 3-(bromomethyl)benzenesulfonamides.
3.1. General Synthesis Protocol
This procedure is a representative method. Optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific primary amine used.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)[7]
-
Triethylamine (Et₃N) or pyridine
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
3.2. Purification and Characterization
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes.[8][9]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for solid products.[8]
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide.
Caption: A standard workflow for synthesis and purification.
Quantitative Data
The reaction of benzenesulfonyl chlorides with primary amines is generally high-yielding. While specific data for this compound is sparse in comparative tables, analogous reactions with benzenesulfonyl chloride provide a strong indication of expected efficiency. High yields are consistently reported under standard conditions.[10][11]
| Entry | Amine | Base/Solvent | Yield (%) | Reference |
| 1 | 1-Octylamine | 1.0 M NaOH (aq) | 98% | [10][12] |
| 2 | Dibutylamine | 1.0 M NaOH (aq) | 94% | [10][12] |
| 3 | Hexamethylenimine | 1.0 M NaOH (aq) | 97% | [10][12] |
| 4 | Substituted anilines | Et₃N / CHCl₃ | Generally High | [7] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Applications in Drug Development
The products of this reaction, N-substituted 3-(bromomethyl)benzenesulfonamides, are versatile intermediates in drug discovery. The sulfonamide core is a key structural motif in a wide range of therapeutic agents, including anticancer and antimicrobial drugs.[4][13][14]
-
Enzyme Inhibition: The benzenesulfonamide scaffold is a known inhibitor of various enzymes, including carbonic anhydrases, kinases, and proteases.[4][14][15] The 'R' group from the primary amine can be tailored to target the specific binding pockets of these enzymes.
-
Linker Chemistry: The reactive bromomethyl group at the 3-position provides a convenient handle for covalent modification. It can be used to attach the sulfonamide core to other molecules, such as peptides, antibodies, or larger drug scaffolds, to create targeted agents or proteolysis-targeting chimeras (PROTACs).
-
Fragment-Based Drug Discovery (FBDD): This scaffold can be used as a starting fragment in FBDD campaigns. After identifying initial hits, the bromomethyl group allows for systematic elaboration of the fragment to improve potency and selectivity.
Caption: Applications of the synthesized scaffold in drug discovery.
Safety and Handling
-
This compound is corrosive and a lachrymator. It is moisture-sensitive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Dichloromethane (DCM) is a suspected carcinogen. All manipulations should be performed in a fume hood.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 3-Bromomethyl-benzenesulfonyl chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-bromomethyl-benzenesulfonyl chloride with secondary amines is a key transformation in synthetic and medicinal chemistry for the generation of N-substituted 3-(bromomethyl)benzenesulfonamides. These products are valuable bifunctional molecules, incorporating a reactive benzylic bromide and a stable sulfonamide linkage. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the bromomethyl group serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions, enabling the construction of more complex molecular architectures. This dual functionality makes the resulting compounds particularly useful in drug discovery as fragments for library synthesis, as covalent modifiers of biological targets, or as linkers in the development of probes and bioconjugates.
The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1] The presence of the bromomethyl group necessitates careful control of reaction conditions to ensure chemoselectivity, favoring the sulfonylation of the amine over potential side reactions involving the benzylic bromide.
Reaction Mechanism and Chemoselectivity
The primary reaction is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electron-deficient sulfur atom of the this compound. This is followed by the expulsion of the chloride leaving group to form the corresponding N-substituted sulfonamide. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the reaction to completion.
A key consideration in this reaction is the chemoselectivity. The benzylic bromide is also an electrophilic site susceptible to nucleophilic attack by the secondary amine. However, the sulfonyl chloride is generally more electrophilic and therefore more reactive towards amines under standard sulfonylation conditions. To favor the desired sulfonamide formation, the reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize the rate of the competing SN2 reaction at the benzylic carbon. The choice of base and solvent can also influence the selectivity. Non-nucleophilic, sterically hindered bases are preferred to avoid their reaction with the benzylic bromide.
dot graph RactionMechanism { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Caption: Reaction mechanism and chemoselectivity.
Applications in Drug Development
N-substituted 3-(bromomethyl)benzenesulfonamides are versatile intermediates in drug discovery and development. The sulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to mimic a peptide bond and interact with various biological targets.[2][3] The presence of the reactive bromomethyl group allows for:
-
Fragment-Based Drug Discovery (FBDD): These compounds can be used as starting points in FBDD campaigns. The sulfonamide core can be optimized for binding to a target, and the bromomethyl handle can be used to explore the surrounding binding pocket by introducing a variety of substituents.
-
Targeted Covalent Inhibitors (TCIs): The benzylic bromide can act as a warhead to form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged therapeutic effects.
-
Synthesis of Focused Compound Libraries: The bromomethyl group can be readily converted to other functionalities (e.g., azides, alcohols, ethers, amines) to generate a library of related compounds for structure-activity relationship (SAR) studies. For instance, substitution of the bromide with sodium azide provides a route to 3-(azidomethyl)benzenesulfonamides, which can be used in "click chemistry" for bioconjugation.[4][5]
-
Linker Technology: These molecules can serve as bifunctional linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted therapies, connecting a target-binding moiety to another functional molecule.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common secondary amines. It is recommended to perform a small-scale trial to optimize the reaction conditions for each specific amine.
General Protocol for the Reaction with a Secondary Amine (e.g., Piperidine, Morpholine, Pyrrolidine)
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, pyrrolidine) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.1 eq.) and anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., TEA or DIPEA, 1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative Examples)
While specific data for this compound is not extensively reported, the following table provides expected yields for analogous reactions of benzenesulfonyl chlorides with secondary amines under similar conditions.[6][7]
| Secondary Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dibutylamine | NaOH (1M aq.) | Water | Room Temp | - | 94 |
| Hexamethyleneimine | NaOH (1M aq.) | Water | Room Temp | - | 97 |
| Pyrrolidine | Triethylamine | DCM | 0 to RT | 2-12 | 80-95 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-12 | 85-98 |
Characterization of Products
The synthesized N-substituted 3-(bromomethyl)benzenesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the benzylic protons (CH₂Br) typically as a singlet around 4.5 ppm, and the protons of the N-alkyl groups.
-
¹³C NMR will show signals for all unique carbon atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. The addition of the sulfonyl chloride should be done slowly at low temperature to control the reaction rate.
-
Secondary amines and bases like triethylamine can be volatile and have strong odors. Handle them in a fume hood.
Logical Workflow for Synthesis and Application
Caption: General workflow for synthesis and application.
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct S-Azidomethylation of Thiols with N-Azidomethyldisulfonimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
Application Notes and Protocols for Sulfonamide Synthesis using 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The synthesis of novel sulfonamide derivatives is a critical endeavor in the discovery of new therapeutic agents. 3-Bromomethyl-benzenesulfonyl chloride is a valuable bifunctional reagent that allows for the introduction of a reactive bromomethyl group, enabling further structural modifications and the development of targeted therapeutics.
These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides using this compound. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the efficient synthesis and exploration of this important class of compounds.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.
Experimental Protocols
Two primary methods are provided for the synthesis of N-substituted 3-(bromomethyl)benzenesulfonamides: a standard method using conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Standard Synthesis of N-Substituted 3-(bromomethyl)benzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (2.0 eq)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired amine (1.0 eq), and triethylamine (2.0 eq) in anhydrous DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes).
-
Workup: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the precipitate with water and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted 3-(bromomethyl)benzenesulfonamides using the standard protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-(bromomethyl)benzenesulfonamide | 85 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-3-(bromomethyl)benzenesulfonamide | 88 |
| 3 | Benzylamine | N-benzyl-3-(bromomethyl)benzenesulfonamide | 92 |
| 4 | Piperidine | 1-((3-(bromomethyl)phenyl)sulfonyl)piperidine | 90 |
| 5 | Morpholine | 4-((3-(bromomethyl)phenyl)sulfonyl)morpholine | 91 |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group (typically around 4.5 ppm), and protons from the amine moiety. The N-H proton of sulfonamides derived from primary amines usually appears as a singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic strong stretching bands for the S=O group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-(bromomethyl)benzenesulfonamides.
Caption: General workflow for sulfonamide synthesis.
Potential Signaling Pathway: Inhibition of Bacterial Folate Synthesis
Sulfonamides are well-known for their antibacterial activity, which arises from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] This pathway is absent in humans, making it an attractive target for selective drug action. The diagram below illustrates this mechanism.
Caption: Inhibition of bacterial folate synthesis.
Conclusion
The protocols and information provided herein offer a solid foundation for the synthesis and exploration of novel sulfonamides derived from this compound. The versatility of the bromomethyl group allows for a wide range of subsequent chemical transformations, making these compounds attractive scaffolds for the development of new therapeutic agents targeting various diseases. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals and biological investigations.
References
Application Notes and Protocols: 3-Bromomethyl-benzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile cleavage under mild conditions. Benzenesulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, forming stable sulfonamides.[1]
This document provides detailed application notes and generalized protocols for the use of 3-bromomethyl-benzenesulfonyl chloride as a protecting group for amines. The presence of the bromomethyl group offers a potential site for further functionalization, making it a bifunctional reagent that can be valuable in the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for handling the reagent and for designing reaction protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₂S | [2] |
| Molecular Weight | 269.54 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ~95% | [2] |
| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [2] |
Note: For detailed safety and handling information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Application Notes
The 3-bromomethyl-benzenesulfonyl group is a robust protecting group for primary and secondary amines. The resulting sulfonamide is generally stable to a wide range of reaction conditions, including acidic and some reductive conditions.
Key Features:
-
Stability: N-(3-bromomethyl)phenylsulfonamides are stable to many synthetic transformations. N-acyl sulfonamides, a related class of compounds, exhibit increased hydrolytic and enzymatic stability compared to carboxylic acids.[3]
-
Reactivity of the Sulfonyl Chloride: Benzenesulfonyl chlorides are electrophilic reagents that react with nucleophiles such as amines.[1] The reaction with primary and secondary amines is typically efficient.
-
Dual Functionality: The presence of the bromomethyl group allows for subsequent modifications. This benzylic bromide can undergo nucleophilic substitution reactions, providing a handle for the introduction of other functional groups.
-
Deprotection: The cleavage of the sulfonamide bond to deprotect the amine can be challenging and often requires harsh conditions. However, various methods have been developed for the deprotection of arylsulfonamides.
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for the protection of amines using benzenesulfonyl chlorides. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Protection of Primary and Secondary Amines
This protocol describes a general method for the formation of a sulfonamide from an amine and this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Base (e.g., triethylamine (Et₃N), pyridine, or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv.) and the base (1.2-1.5 equiv.) in the anhydrous solvent at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-(3-bromomethyl)phenylsulfonamide.
Table 2: Representative Reaction Conditions for Amine Protection
| Amine Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary | Triethylamine | Dichloromethane | 0 °C to RT | 2-8 hours |
| Secondary | Pyridine | Dichloromethane | 0 °C to RT | 4-16 hours |
| Aniline | Pyridine | THF | RT | 6-12 hours |
Note: These are starting conditions and may require optimization for specific substrates.
Protocol 2: General Procedures for the Deprotection of N-(3-bromomethyl)phenylsulfonamides
The deprotection of arylsulfonamides can be challenging. The choice of deprotection method will depend on the stability of the rest of the molecule.
This method is effective but not compatible with many functional groups.
Materials:
-
N-(3-bromomethyl)phenylsulfonamide
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
Add the N-(3-bromomethyl)phenylsulfonamide to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the careful addition of anhydrous ethanol or ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine as required.
Harsh acidic conditions can cleave sulfonamides, but this method is often substrate-dependent and may lead to decomposition. Chemoselective acidic hydrolysis of N-arylsulfonamides can be achieved with trifluoromethanesulfonic acid.[4][5]
Materials:
-
N-(3-bromomethyl)phenylsulfonamide
-
Strong acid (e.g., HBr in acetic acid, trifluoromethanesulfonic acid)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure:
-
Dissolve the N-(3-bromomethyl)phenylsulfonamide in the chosen solvent.
-
Add the strong acid and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude amine.
Table 3: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reductive | Na/NH₃ | Low temperature | Effective for robust substrates | Not compatible with many functional groups (e.g., esters, ketones) |
| Acidic Hydrolysis | Strong acid (e.g., HBr/AcOH, TfOH) | Elevated temperatures may be required | Can be chemoselective for some substrates[5] | Harsh conditions, potential for side reactions and decomposition |
Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of amines using this compound.
Caption: General workflow for the protection of amines.
Caption: General workflow for the deprotection of N-(3-bromomethyl)phenylsulfonamides.
Conclusion
This compound serves as a useful protecting group for primary and secondary amines, offering a stable sulfonamide linkage and a reactive handle for further synthetic transformations. While the protection step is generally straightforward, the deprotection can require harsh conditions. The choice of the deprotection strategy must be carefully considered based on the overall molecular structure and the presence of other functional groups. The provided protocols offer a starting point for the application of this reagent in complex organic synthesis.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Application Notes & Protocols for Amino Acid Derivatization Using Sulfonyl Chlorides
To fulfill the requirements of this request for detailed protocols and data, this document will focus on a well-characterized and extensively used analogous reagent: Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) . The principles, workflows, and analytical methods described are representative of pre-column derivatization of amino acids with sulfonyl chlorides for HPLC analysis.
Application Notes
Introduction
The accurate quantification of amino acids is crucial in proteomics, drug development, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection challenging. Pre-column derivatization overcomes this limitation by covalently attaching a labeling agent to the amino acid, enhancing its detectability.[1][2][3]
Dabsyl chloride is a chromophoric derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable, colored dabsyl-amino acid derivatives.[2][3][4] These derivatives can be separated by reversed-phase HPLC and sensitively detected in the visible light spectrum, typically around 465 nm.[1][5][6]
Principle of Dabsylation
The derivatization reaction, known as dabsylation, involves the nucleophilic attack of the non-protonated amino group of an amino acid on the electron-deficient sulfur atom of the sulfonyl chloride group. This reaction proceeds efficiently under alkaline conditions (pH 8.5-9.5) and at elevated temperatures (typically 70°C), forming a highly stable sulfonamide bond.[7] The resulting dabsyl-amino acids are intensely colored, which allows for highly sensitive and selective detection while minimizing interference from other UV-absorbing compounds in complex biological matrices.[1][7]
Advantages of the Dabsyl Chloride Method
-
High Stability: Dabsyl-amino acid derivatives are exceptionally stable, capable of being stored for up to a month at room temperature without degradation. This provides significant flexibility in sample handling and analysis scheduling.[1][6][7]
-
Broad Reactivity: Dabsyl chloride effectively derivatizes both primary and secondary amino acids (like proline and hydroxyproline).[4][8]
-
Selective Detection: Detection in the visible range (~465 nm) significantly reduces interference from other components commonly found in biological samples, which typically absorb light in the UV range.[1][6]
-
High Sensitivity: The method allows for the analysis of amino acids at picomole concentrations, making it suitable for samples with low analyte levels.[9]
-
Robustness: The derivatization procedure is straightforward and yields reproducible results, making it ideal for routine and high-throughput analyses.[4][8]
Diagrams and Visualizations
Dabsylation Reaction Pathway
The following diagram illustrates the chemical reaction between an amino acid and dabsyl chloride to form a stable, colored dabsyl-amino acid derivative.
Caption: Logical diagram of the dabsylation reaction.
Experimental Workflow
This diagram outlines the complete experimental workflow from sample preparation to final data analysis for the quantification of amino acids using dabsyl chloride derivatization.
Caption: Experimental workflow for amino acid analysis.
Experimental Protocols
Materials and Reagents
-
Dabsyl chloride solution: 2.5 - 4.0 mg/mL in acetone or acetonitrile. Prepare fresh and protect from light.[3][7]
-
Amino acid standard mixture (e.g., 40 pmol/µL).
-
Derivatization Buffer: 0.1 M Sodium bicarbonate buffer (pH 9.0).[7]
-
Sample Deproteinization (for plasma/serum): 0.6 M Perchloric acid.[7]
-
Reconstitution Solution: Initial mobile phase for HPLC (e.g., 70:30 mixture of Mobile Phase A:B).
-
HPLC-grade acetonitrile, acetone, and water.
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm).[1]
Sample Preparation (Plasma Example)
-
To 100 µL of plasma in a microcentrifuge tube, add 100 µL of 0.6 M perchloric acid to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.[7]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the free amino acids, for the derivatization step.[7]
Derivatization Protocol
-
In a clean microcentrifuge tube, mix 50 µL of the deproteinized supernatant or amino acid standard solution with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[7]
-
Vortex the tube thoroughly to ensure complete mixing.[3]
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[1][3][4]
-
After incubation, evaporate the solvent completely to dryness using a vacuum concentrator or a gentle stream of nitrogen gas.[3][7]
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the HPLC reconstitution solution.[3][7]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection.[3][7]
HPLC Analysis Protocol
The following conditions are a general guideline and may require optimization for specific systems.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 mm ID x 150 mm L, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Example: Start at 30% B, linear increase to 70% B over 35 min, hold for 5 min, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detection | UV-Vis Detector at 465 nm |
| Injection Volume | 10 - 20 µL |
Quantitative Data
Method Performance Characteristics
The dabsyl chloride derivatization method exhibits excellent analytical performance. The following table summarizes typical validation parameters found in the literature.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 for most amino acids |
| Precision (RSD%) | < 10% for both retention time and peak area |
| Limit of Detection (LOD) | Low picomole to high femtomole range on-column |
| Derivative Stability | Stable for at least one month at room temperature |
Source: Data compiled from multiple sources indicating typical performance.[7][10][11]
Illustrative HPLC Retention Times
The following table provides an example of retention times for dabsyl-amino acids. Actual retention times are highly dependent on the specific HPLC system, column chemistry, and exact mobile phase conditions used.
| Peak No. | Dabsyl-Amino Acid | Illustrative Retention Time (min) |
| 1 | Aspartic acid | 11.5 |
| 2 | Glutamic acid | 12.1 |
| 3 | Serine | 14.8 |
| 4 | Threonine | 15.5 |
| 5 | Glycine | 16.2 |
| 6 | Alanine | 18.0 |
| 7 | Proline | 20.5 |
| 8 | Valine | 22.8 |
| 9 | Methionine | 23.5 |
| 10 | Isoleucine | 25.1 |
| 11 | Leucine | 25.6 |
| 12 | Phenylalanine | 27.8 |
| 13 | Tryptophan | 29.0 |
| 14 | Lysine | 31.5 |
| 15 | Histidine | 32.4 |
| 16 | Cysteine | 33.1 |
| 17 | Tyrosine | 34.2 |
Source: Retention times are illustrative and based on typical elution orders from C18 columns.[1][7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. jasco.co.uk [jasco.co.uk]
- 6. jascoinc.com [jascoinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. scribd.com [scribd.com]
The Versatility of 3-Bromomethyl-benzenesulfonyl Chloride in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
For Immediate Release
Shanghai, China – December 30, 2025 – 3-Bromomethyl-benzenesulfonyl chloride has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique bifunctional nature, featuring a reactive sulfonyl chloride and a bromomethyl group, enables chemists to readily generate extensive libraries of sulfonamide derivatives for drug discovery programs. These derivatives have shown significant promise in targeting key signaling pathways implicated in cancer and inflammatory diseases, underscoring the therapeutic potential of this versatile chemical intermediate.
Researchers have successfully utilized this compound to develop potent inhibitors of critical cellular targets, including chemokine receptors, kinases, and components of the Wnt/β-catenin and STAT3 signaling pathways. The benzenesulfonamide moiety often serves as a key pharmacophore, interacting with the active sites of enzymes or the binding pockets of receptors, while the bromomethyl group provides a convenient handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, detailing its application in the development of inhibitors for various therapeutic targets, along with relevant experimental protocols and quantitative data to guide further research and development efforts.
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: By targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the CXCR4, Wnt/β-catenin, and STAT3 pathways, these compounds represent a promising avenue for the development of novel cancer therapeutics.
-
Kinase Inhibitors: The benzenesulfonamide scaffold has been successfully employed in the design of inhibitors for various kinases, which are key regulators of cellular processes and are often dysregulated in cancer and other diseases.
-
Anti-inflammatory Agents: The inhibition of chemokine receptors like CXCR4 can modulate inflammatory responses, making these derivatives potential candidates for the treatment of inflammatory and autoimmune disorders.
Quantitative Data on Benzenesulfonamide Derivatives
The following tables summarize the in vitro activity of various benzenesulfonamide derivatives against different cancer cell lines and kinases. While not all are direct derivatives of this compound, they highlight the therapeutic potential of the benzenesulfonamide scaffold.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 4b | A549 (Lung) | 2.81[1] |
| 4d | HeLa (Cervical) | 1.99[1] |
| 5d | MCF-7 (Breast) | 2.12[1] |
| 5g | DU-145 (Prostate) | 2.12[1] |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036[2] |
| AL106 | U87 (Glioblastoma) | 58.6[3] |
Table 2: Kinase Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| K22 | PLK4 | 0.1[4] |
| C03 | TRKA | 56[5] |
| C09 | TRKA | 57[5] |
| C10 | TRKA | 26[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzenesulfonamide derivatives and a general workflow for their synthesis and evaluation.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-3-(bromomethyl)benzenesulfonamides
This protocol describes a general method for the synthesis of a library of sulfonamide derivatives from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and appropriate developing solvents
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5-2.0 eq) to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-(bromomethyl)benzenesulfonamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzenesulfonamide derivatives
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
General Protocol for Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized benzenesulfonamide derivatives
-
Recombinant kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
3-Bromomethyl-benzenesulfonamide is a valuable and versatile starting material in medicinal chemistry. Its ability to serve as a scaffold for the rapid synthesis of large and diverse sulfonamide libraries makes it an important tool in the quest for novel therapeutics. The demonstrated activity of benzenesulfonamide derivatives against key targets in cancer and inflammation highlights the significant potential for discovering and developing new drugs based on this privileged structure. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of compounds derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
Application Notes: Synthesis of Kinase Inhibitors Using 3-Bromomethyl-benzenesulfonyl chloride
Introduction
3-Bromomethyl-benzenesulfonyl chloride is a versatile bifunctional reagent valuable in medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: a sulfonyl chloride group and a benzylic bromide. The sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common scaffold in many kinase inhibitors.[1] The bromomethyl group serves as a reactive handle for introducing further diversity into the molecule via nucleophilic substitution, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and solubility. This dual reactivity makes it an excellent building block for creating libraries of complex molecules aimed at specific biological targets, particularly protein kinases.
Application: Synthesis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Precursors
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Inhibitors of CDK2 can halt uncontrolled cell proliferation and are actively being pursued as anticancer agents.
The this compound scaffold is particularly relevant for the synthesis of potent CDK inhibitors. For example, it can be used to synthesize precursors to O⁶-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine (NU6102), a potent inhibitor of CDK1 and CDK2.[3] The synthesis involves creating a sulfonamide bond, and the benzyl moiety can be further functionalized, for instance, to create prodrugs with improved pharmacokinetic properties.
Quantitative Data: Inhibitory Profile of a Representative Kinase Inhibitor
The following table summarizes the inhibitory activity of NU6102, a potent CDK inhibitor whose scaffold can be accessed using benzenesulfonyl chloride derivatives. The data highlights its high potency for CDK2 and its selectivity over other kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK2/cyclin A | 5.4 | [3] |
| CDK1/cyclin B | 9.5 | [3] |
| CDK4/cyclin D1 | 1600 | [3] |
| DYRK1A | 900 | [3] |
| PDK1 | 800 | [3] |
| ROCKII | 600 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 3-(Bromomethyl)benzenesulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. This reaction is a foundational step in building the kinase inhibitor scaffold.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., (1R,2S)-2-aminocyclohexylamine) (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or THF)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.05 eq) and the base (1.5 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent, dilute with a water-immiscible solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-(bromomethyl)benzenesulfonamide.
Protocol 2: Nucleophilic Substitution of the Bromomethyl Group
This protocol details the subsequent functionalization of the benzylic bromide to install a different moiety, for example, to create a prodrug such as a pivalate ester.
Materials:
-
N-substituted 3-(bromomethyl)benzenesulfonamide (from Protocol 1) (1.0 eq)
-
Nucleophile (e.g., sodium pivalate) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted 3-(bromomethyl)benzenesulfonamide (1.0 eq) in the anhydrous polar aprotic solvent.
-
Add the nucleophile (e.g., sodium pivalate, 1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash several times with water and then with brine to remove the solvent and excess nucleophile.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product further by column chromatography or recrystallization to obtain the final desired compound.
Visualizations
Caption: Synthetic workflow for producing kinase inhibitor precursors.
Caption: Role of CDK2 in the G1/S cell cycle transition.
References
Application Notes and Protocols: 3-Bromomethyl-benzenesulfonyl chloride in Proteomics
Disclaimer: Extensive literature searches did not yield specific examples of 3-Bromomethyl-benzenesulfonyl chloride being used in proteomics applications. The following application notes and protocols are therefore theoretical and based on the known reactivity of its constituent functional groups: the sulfonyl chloride and the bromomethyl group. These should serve as a starting point for researchers interested in exploring the potential of this bifunctional reagent.
Introduction
This compound is a chemical compound possessing two distinct reactive electrophilic centers: a sulfonyl chloride (-SO₂Cl) and a bromomethyl (-CH₂Br) group. This dual functionality makes it a potentially valuable, yet unexploited, tool in chemical proteomics. The sulfonyl chloride group is known to react with various nucleophilic amino acid residues, while the bromomethyl group is an effective alkylating agent, particularly for cysteine residues. This bifunctional nature could theoretically be leveraged for protein labeling, cross-linking, and the development of novel chemical probes for activity-based protein profiling (ABPP) and drug discovery.
Potential Applications in Proteomics:
-
Bifunctional Protein Labeling: The two reactive sites could be used to attach different reporter molecules or affinity tags.
-
Protein-Protein Interaction Studies: The reagent could act as a cross-linker to capture interacting proteins.
-
Activity-Based Protein Profiling (ABPP): A warhead for targeting specific enzyme classes that react with either sulfonyl chlorides or alkylating agents.
-
Development of Targeted Covalent Inhibitors: The benzenesulfonyl scaffold can be modified to target specific protein binding pockets, with the reactive groups forming a covalent bond with a nearby nucleophilic residue.
Principle of Reactivity
The utility of this compound in proteomics stems from its ability to covalently modify proteins.
-
Sulfonyl Chloride Reactivity: The sulfonyl chloride moiety is a strong electrophile that can react with several nucleophilic amino acid side chains. The reactivity is generally pH-dependent, with higher pH favoring the deprotonated, more nucleophilic forms of the amino acid side chains. Potential targets include:
-
Lysine (ε-amino group): Forms a stable sulfonamide bond.
-
Tyrosine (phenolic hydroxyl group): Forms a sulfonate ester.
-
Serine/Threonine (hydroxyl groups): Can form sulfonate esters, though generally less reactive than tyrosine.
-
Histidine (imidazole ring): Can be modified.
-
Cysteine (thiol group): Can form a thiosulfonate ester.
-
-
Bromomethyl Reactivity: The bromomethyl group is a classic alkylating agent. It reacts with nucleophiles via an Sₙ2 reaction. The primary target in proteins is the highly nucleophilic thiol group of cysteine residues, forming a stable thioether bond. Other nucleophiles like histidine and methionine can also be alkylated, but generally at a slower rate.
Experimental Protocols (Theoretical)
The following are general, theoretical protocols for the use of this compound in proteomics. Optimization is critical for any new reagent and specific protein of interest.
Protocol 1: Labeling of a Purified Protein
Objective: To label a purified protein with this compound. This protocol assumes the goal is to primarily react the sulfonyl chloride moiety.
Materials:
-
Purified protein of interest
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the purified protein in an amine-free buffer at a concentration of 1-5 mg/mL. The pH of the buffer can be adjusted to favor reaction with specific residues (see table below).
-
Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess must be determined empirically. b. Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing. Reaction time is a key parameter for optimization.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess reagent. Incubate for 30 minutes.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by using a desalting column, spin filtration, or dialysis against a suitable buffer.
-
Analysis: Confirm labeling by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).
Protocol 2: Chemoproteomic Profiling in Cell Lysate
Objective: To identify protein targets of this compound in a complex proteome. This protocol assumes a subsequent analysis by mass spectrometry.
Materials:
-
Cell lysate
-
This compound
-
Lysis buffer (amine-free, e.g., phosphate-based buffer with non-amine detergents)
-
Protease inhibitors
-
Click chemistry reagents (if a modified, clickable version of the probe is synthesized)
-
Streptavidin beads (if a biotinylated probe is used)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse cells in an appropriate amine-free lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Probe Treatment: a. Treat the proteome (e.g., 1 mg of total protein) with varying concentrations of this compound (e.g., 1-100 µM) for a defined period (e.g., 30-60 minutes) at room temperature. A vehicle-only control (DMSO) is essential.
-
Sample Preparation for Mass Spectrometry: a. Reduce, alkylate (with a standard alkylating agent like iodoacetamide if targeting non-cysteine residues with the probe), and digest the proteins with trypsin. b. Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: a. Identify peptides that have been modified by the reagent by searching for the corresponding mass shift. b. Use quantitative proteomics techniques to determine the proteins that are significantly enriched in the probe-treated samples compared to the control.
Data Presentation
Quantitative data from optimization experiments should be summarized in tables for clear comparison.
Table 1: Optimization of Labeling Conditions for a Purified Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Reagent:Protein Molar Ratio | 10:1 | 50:1 | 100:1 | 20:1 |
| Reaction Time (hours) | 1 | 1 | 1 | 2 |
| pH | 7.4 | 7.4 | 8.5 | 8.5 |
| Temperature (°C) | 25 | 25 | 4 | 25 |
| % Labeled Protein (by MS) | Result | Result | Result | Result |
| Average Modifications per Protein | Result | Result | Result | Result |
Table 2: Potential Amino Acid Targets and Favorable pH Conditions
| Reactive Group | Amino Acid Target | Functional Group | Formed Bond | Favorable pH Range |
| Sulfonyl Chloride | Lysine | α/ε-amino group (-NH₂) | Sulfonamide | > 8.5 |
| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate ester | > 9.0 | |
| Cysteine | Thiol group (-SH) | Thiosulfonate | 7.0 - 8.5 | |
| Histidine | Imidazole group | Sulfonylimidazole | 7.0 - 8.5 | |
| Bromomethyl | Cysteine | Thiol group (-SH) | Thioether | 7.0 - 8.5 |
| Histidine | Imidazole group | Alkylated imidazole | 6.0 - 7.5 | |
| Methionine | Thioether | Sulfonium salt | < 6.0 |
Visualizations
Workflow for Chemoproteomic Profiling
The following diagram illustrates a hypothetical workflow for using an alkyne-modified version of this compound for target identification in a cell lysate using a click chemistry-based approach.
Application Notes: 3-Bromomethyl-benzenesulfonyl Chloride as a Versatile Fluorescent Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethyl-benzenesulfonyl chloride is a reactive compound that can be utilized as a versatile agent for fluorescently labeling biomolecules. Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a bromomethyl group, allows for covalent modification of various nucleophilic functional groups present in proteins, peptides, and other biologically relevant molecules. The sulfonyl chloride moiety readily reacts with primary and secondary amines, while the bromomethyl group can be used to target thiols or other nucleophiles. Upon conjugation, the benzenesulfonyl scaffold can impart fluorescent properties to the labeled molecule, enabling its detection and quantification in various biological assays.
These application notes provide an overview of the properties, reactivity, and general protocols for using this compound as a fluorescent labeling agent for amines, phenols, and thiols.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 148583-69-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrClO₂S | [1][3] |
| Molecular Weight | 269.54 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Moisture sensitive. | [4] |
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Principle of Fluorescent Labeling
The utility of this compound as a labeling agent stems from the reactivity of its sulfonyl chloride and bromomethyl functional groups.
-
Sulfonyl Chloride Group: This group is highly electrophilic and reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamides.[6] This reaction is the primary mode of conjugation for labeling proteins and peptides at lysine residues and N-termini. It can also react with phenols and thiols under specific conditions.
-
Bromomethyl Group: This group acts as an alkylating agent, primarily reacting with strong nucleophiles like the thiol group of cysteine residues to form a stable thioether linkage.
The formation of a covalent bond between the labeling reagent and the target molecule results in a fluorescently tagged conjugate that can be detected and quantified using fluorescence spectroscopy.
dot
References
- 1. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. 148583-69-1|3-Bromomethylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. This compound [oakwoodchemical.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Click Chemistry Applications of 3-(Bromomethyl)benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)benzenesulfonyl chloride and its derivatives as bifunctional linkers in the field of bioconjugation and drug development, with a specific focus on their application in click chemistry. The dual reactivity of the sulfonyl chloride and the bromomethyl moieties allows for a sequential and orthogonal approach to covalently linking biomolecules.
Introduction
3-(Bromomethyl)benzenesulfonyl chloride is a versatile bifunctional reagent possessing two distinct reactive sites: a sulfonyl chloride and a bromomethyl group. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as the primary amines found in lysine residues of proteins, forming stable sulfonamide bonds. The bromomethyl group, a good alkylating agent, can be readily converted into other functional groups, such as an azide, which is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
This dual functionality allows for a powerful two-step bioconjugation strategy:
-
Initial Conjugation: The sulfonyl chloride is reacted with a target biomolecule (e.g., a protein or an antibody) to form a stable conjugate.
-
Click Chemistry Handle Installation: The bromomethyl group is converted to a bioorthogonal handle, such as an azide, either before or after the initial conjugation.
-
Secondary Ligation: The azide-functionalized biomolecule can then be "clicked" with a second molecule containing a terminal alkyne, enabling the precise and efficient formation of complex bioconjugates.
This methodology is particularly valuable for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled probes for biological imaging.
Synthesis of a Key Intermediate: 3-(Azidomethyl)benzenesulfonyl Chloride
A crucial derivative for click chemistry applications is 3-(azidomethyl)benzenesulfonyl chloride. This is achieved by the nucleophilic substitution of the bromide with an azide ion.
Experimental Protocol: Synthesis of 3-(Azidomethyl)benzenesulfonyl Chloride
Materials:
-
3-(Bromomethyl)benzenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)benzenesulfonyl chloride (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add deionized water to the reaction mixture. Note: This may be exothermic.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield 3-(azidomethyl)benzenesulfonyl chloride as an oil.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-(Bromomethyl)benzenesulfonyl chloride | 1.0 | DMSO | 12-16 h | Room Temp. | ~70-80 |
| Sodium Azide | 1.5 |
Note: Yields can vary based on reaction scale and purification methods.
Application: Two-Step Bioconjugation to a Protein
This protocol outlines the general procedure for conjugating a protein with a payload molecule using the 3-(azidomethyl)benzenesulfonyl chloride linker.
Step 1: Protein Modification with the Bifunctional Linker
Materials:
-
Target protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
3-(Azidomethyl)benzenesulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of 3-(azidomethyl)benzenesulfonyl chloride in anhydrous DMF or DMSO.
-
To the protein solution, slowly add a 5- to 20-fold molar excess of the linker stock solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C.
-
Remove the excess, unreacted linker and exchange the buffer using a desalting column equilibrated with a suitable buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified protein from Step 1
-
Alkyne-functionalized payload (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized payload in the reaction buffer. A molar excess of the alkyne payload is typically used.
-
Prepare a fresh stock solution of copper(II) sulfate and a copper-chelating ligand like THPTA.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Add the copper/ligand solution to the protein-payload mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the resulting protein conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and byproducts.
Quantitative Data for Bioconjugation:
| Step | Reagent | Molar Excess (to protein) | Reaction Time | Temperature | Typical Conjugation Efficiency (%) |
| Protein Modification | 3-(Azidomethyl)benzenesulfonyl chloride | 5-20 fold | 1-4 h | RT or 4°C | 60-90 |
| CuAAC Reaction | Alkyne-Payload | 5-10 fold | 1-4 h | RT | >95 |
Note: Efficiency is highly dependent on the specific protein, payload, and reaction conditions.
Visualizations
Synthesis of 3-(Azidomethyl)benzenesulfonyl Chloride
Caption: Synthesis of the azide-functionalized linker.
Two-Step Bioconjugation Workflow
Caption: Two-step bioconjugation workflow.
Characterization of Conjugates
The successful conjugation and purification should be confirmed by appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation and purity | Increase in molecular weight of the protein after conjugation. A single, sharp band indicates a pure conjugate. |
| UV-Vis Spectroscopy | Determine protein concentration and Degree of Labeling (DOL) | Absorbance peaks corresponding to the protein and the payload can be used to calculate their respective concentrations and the average number of payload molecules per protein. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm the mass of the conjugate | The measured mass should correspond to the theoretical mass of the protein plus the mass of the linker and payload multiplied by the DOL. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess aggregation and purity | A single, symmetrical peak indicates a homogenous and non-aggregated conjugate. |
| Functional Assays | Evaluate the biological activity of the protein and/or payload | The conjugation process should not significantly impair the function of the protein (e.g., antigen binding for an antibody) or the activity of the payload (e.g., cytotoxicity of a drug). |
Conclusion
Derivatives of 3-(bromomethyl)benzenesulfonyl chloride serve as powerful and versatile bifunctional linkers for the construction of complex bioconjugates. The orthogonal reactivity of the sulfonyl chloride and the azide-functionalized methyl group allows for a controlled, two-step conjugation strategy. This approach, combining traditional protein modification with the efficiency and specificity of click chemistry, provides a robust platform for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and data presented herein offer a solid foundation for the successful implementation of this technology.
Application Notes and Protocols for Sulfonylation with 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethyl-benzenesulfonyl chloride is a versatile bifunctional reagent utilized in organic synthesis and drug discovery. Its structure incorporates a reactive sulfonyl chloride group, amenable to nucleophilic attack by amines and alcohols to form sulfonamides and sulfonate esters, respectively. Additionally, the presence of a bromomethyl group provides a site for subsequent nucleophilic substitution, allowing for the introduction of various functional groups. This dual reactivity makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Sulfonamides, a key class of compounds synthesized from this reagent, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Experimental Protocols
This section provides a detailed protocol for the synthesis of N-substituted-3-(bromomethyl)benzenesulfonamides. The following procedure is a general method that can be adapted for various primary and secondary amines.
General Procedure for the Synthesis of N-Aryl-3-(bromomethyl)benzenesulfonamide
This protocol details the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 4-bromoaniline, 4-methoxyaniline)
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in dichloromethane in a separate flask. Add this solution dropwise to the cooled aniline solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-aryl-3-(bromomethyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
| Amine Reactant | Sulfonylating Agent | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | High |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86% |
| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 85% |
| Dibutylamine | Benzenesulfonyl chloride | 1M NaOH | Water | 94% |
| 1-Octylamine | Benzenesulfonyl chloride | 1M NaOH | Water | 98% |
| Hexamethylenimine | Benzenesulfonyl chloride | 1M NaOH | Water | 97% |
Note: The yields presented are from various literature sources for similar sulfonylation reactions and are provided for illustrative purposes.[1][2]
Mandatory Visualization
Experimental Workflow for Sulfonylation
The following diagram illustrates the general workflow for the synthesis of N-substituted-3-(bromomethyl)benzenesulfonamides.
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway Inhibition by Sulfonamide Derivatives
Benzenesulfonamide derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. Aberrant activation of this pathway is a hallmark of many cancers. The diagram below illustrates the points of inhibition by these compounds.
Caption: Inhibition of the PI3K/mTOR pathway by sulfonamides.
References
Troubleshooting & Optimization
3-Bromomethyl-benzenesulfonyl chloride stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Bromomethyl-benzenesulfonyl chloride, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concern for this compound is its sensitivity to moisture.[1][2] Like other sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This decomposition is a common issue if the compound is not handled under anhydrous conditions. The compound is generally stable under standard ambient conditions when kept dry.[1]
Q2: How does temperature affect the stability of this compound?
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound may be indicated by several observations:
-
Physical changes: The appearance of the solid may change, or it may become clumpy due to moisture absorption.
-
Pressure buildup: Decomposition, particularly hydrolysis, can release gaseous byproducts (e.g., HCl), leading to pressure buildup in a sealed container.
-
Reduced reactivity: If the compound has significantly hydrolyzed, its reactivity in sulfonylation reactions will be diminished, leading to lower yields or incomplete reactions.
-
Analytical changes: Techniques like NMR or chromatography may show the presence of the corresponding sulfonic acid or other impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. These are summarized in the table below.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers recommend 2-8°C. | To minimize thermal decomposition and maintain stability. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[1] | To prevent contact with atmospheric moisture. |
| Container | Keep in a tightly closed container. | To prevent moisture ingress and protect from the external environment. |
| Location | Store in a dry, well-ventilated area. | To prevent moisture exposure and ensure safe handling of any potential vapors. |
| Incompatible Materials | Store away from strong bases, water, and alcohols. | To prevent vigorous reactions and decomposition. |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in a reaction | Reagent decomposition: The this compound may have hydrolyzed due to improper storage or handling. | 1. Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere).2. Use a fresh bottle of the reagent if decomposition is suspected.3. Handle the reagent quickly and under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to moisture. |
| Reaction conditions: The reaction may not be completely anhydrous. | 1. Thoroughly dry all glassware before use.2. Use anhydrous solvents.3. Ensure all other reagents are free of water. | |
| Inconsistent reaction results | Partial decomposition of the reagent: The purity of the this compound may vary between uses due to gradual decomposition. | 1. Aliquot the reagent into smaller, single-use containers upon receipt to minimize repeated exposure of the bulk material to the atmosphere.2. Always handle the reagent in a controlled, dry environment. |
| Pressure buildup in the storage bottle | Hydrolysis: The reagent has been exposed to moisture, leading to the formation of HCl gas. | 1. Handle the bottle with extreme caution in a well-ventilated fume hood.2. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.3. Carefully and slowly vent the bottle. The contents may be compromised and should be evaluated for purity before use. |
Experimental Protocols
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach to assess its hydrolytic stability can be adapted from studies on other benzenesulfonyl chlorides.
Objective: To determine the rate of hydrolysis of this compound under specific conditions.
Methodology (Illustrative):
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Prepare aqueous buffer solutions at different pH values (e.g., acidic, neutral, and basic) to investigate the effect of pH on hydrolysis.
-
-
Hydrolysis Experiment:
-
In a temperature-controlled reaction vessel, add the aqueous buffer solution.
-
Initiate the hydrolysis by adding a small aliquot of the this compound stock solution with vigorous stirring.
-
At specified time intervals, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Quench the reaction in the withdrawn aliquots, if necessary.
-
Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the this compound peak and the appearance of the 3-bromomethyl-benzenesulfonic acid peak.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate constant of hydrolysis from the data.
-
Note: This is a generalized protocol. The specific conditions (e.g., concentrations, temperatures, analytical method) would need to be optimized for this compound.
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting common stability-related issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Decomposition Pathway: Hydrolysis
The primary decomposition pathway for this compound in the presence of water is hydrolysis.
Caption: Hydrolysis of this compound.
References
Hydrolysis of 3-Bromomethyl-benzenesulfonyl chloride and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, use, and troubleshooting of 3-Bromomethyl-benzenesulfonyl chloride in experimental settings. Our resources are designed to help you mitigate common challenges, such as hydrolysis, and ensure the success of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is hydrolysis. Due to the presence of a highly reactive sulfonyl chloride group, the compound readily reacts with water (moisture) to form the corresponding 3-bromomethyl-benzenesulfonic acid. This hydrolysis is a common issue that can lead to reduced yield and purity of the desired product.
Q2: How can I visually identify if my this compound has undergone significant hydrolysis?
A2: this compound is a solid. The product of hydrolysis, 3-bromomethyl-benzenesulfonic acid, is also a solid but may have a different appearance. Often, the hydrolyzed product can appear as a more clumpy or slightly discolored solid. However, visual inspection is not a reliable method for determining purity. Analytical techniques such as NMR or HPLC are recommended for accurate assessment.
Q3: What are the ideal storage conditions to prevent hydrolysis?
A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. Storage under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to exclude moisture.
Q4: Can I use solvents that contain trace amounts of water for my reaction?
A4: It is strongly advised to use anhydrous solvents for any reaction involving this compound. The presence of even small amounts of water can lead to the formation of the sulfonic acid byproduct, which can complicate purification and reduce the yield of your target molecule.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Symptoms:
-
The isolated yield of the desired sulfonamide is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of a polar byproduct.
Possible Cause:
-
Hydrolysis of this compound to 3-bromomethyl-benzenesulfonic acid.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of inert gas or in a desiccator before use.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control Reaction Temperature:
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of hydrolysis.[1] The rate of hydrolysis of sulfonyl chlorides is temperature-dependent.
-
-
Order of Reagent Addition:
-
Add the this compound solution dropwise to the solution of the amine and base. This ensures that the sulfonyl chloride is consumed by the amine as it is added, minimizing its exposure to any potential trace moisture.
-
Issue 2: Presence of a Persistent Impurity After Workup
Symptoms:
-
A polar impurity is observed by TLC or HPLC that is difficult to remove by standard purification techniques (e.g., column chromatography).
-
NMR analysis of the purified product shows signals corresponding to 3-bromomethyl-benzenesulfonic acid.
Possible Cause:
-
Formation of 3-bromomethyl-benzenesulfonic acid due to hydrolysis during the reaction or aqueous workup.
Solutions:
-
Aqueous HCl Scrubbing:
-
For crude liquid products, washing with a cold, dilute aqueous solution of hydrochloric acid can help extract the more water-soluble sulfonic acid into the aqueous phase.
-
-
Modified Workup:
-
If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., using ice-cold water or brine).
-
For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.
-
-
Chromatography with Additives:
-
If column chromatography is used, adding a small amount of a non-polar solvent to the crude mixture before loading can sometimes help in the separation of the less polar product from the highly polar sulfonic acid.
-
Quantitative Data Summary
| Compound | Relative Rate of Hydrolysis (approximate) |
| 4-Nitrobenzenesulfonyl chloride | ~10 |
| This compound | ~1-2 |
| Benzenesulfonyl chloride | 1 |
| 4-Methylbenzenesulfonyl chloride | ~0.5 |
Note: The relative rates are estimates based on the electronic effects of the substituents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol outlines a general method for the synthesis of a sulfonamide, a common application of this compound, while minimizing hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the amine (1.0 eq.) and the base (1.2 eq.) in the anhydrous aprotic solvent.
-
-
Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.1 eq.) in the anhydrous aprotic solvent.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: HPLC Method for Monitoring Reaction Progress and Detecting Hydrolysis
This HPLC method can be used to monitor the consumption of this compound and the formation of the hydrolysis byproduct, 3-bromomethyl-benzenesulfonic acid.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for minimizing hydrolysis during sulfonylation.
References
Technical Support Center: Purification of Crude 3-Bromomethyl-benzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromomethyl-benzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize | - Presence of impurities, such as the starting material (3-methylbenzenesulfonyl chloride) or over-brominated species (3-(dibromomethyl)benzenesulfonyl chloride), can lower the melting point. - Residual solvent. | - Attempt purification by column chromatography to separate the components. - Ensure all solvent has been removed under high vacuum. - Try trituration with a non-polar solvent like hexanes to induce crystallization. |
| Low yield after aqueous workup | - Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid (3-(bromomethyl)benzenesulfonic acid) during extraction.[1][2] | - Minimize contact time with aqueous solutions.[1] - Use cold water/brine for washes. - Avoid basic aqueous solutions if possible, as they accelerate hydrolysis.[2] |
| Product is contaminated with an acidic impurity | - The primary acidic impurity is 3-(bromomethyl)benzenesulfonic acid, formed via hydrolysis of the product. | - Wash the organic solution of the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity. Be aware that this can cause some hydrolysis of the desired product. - Perform the purification quickly and at low temperatures to minimize further hydrolysis. |
| Product degrades during column chromatography | - this compound can be sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel (e.g., by pre-treating with a solvent mixture containing a small amount of triethylamine). - Consider using a less acidic stationary phase like neutral alumina. - Avoid excessive heat during solvent removal from the fractions. |
| Co-elution of impurities during column chromatography | - Impurities such as the starting material or over-brominated byproducts may have similar polarities to the desired product. | - Optimize the mobile phase by testing various solvent systems with TLC. A good starting point is a mixture of hexanes and ethyl acetate. - Employ a shallow gradient elution to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically:
-
Starting material: Unreacted 3-methylbenzenesulfonyl chloride.
-
Over-brominated byproduct: 3-(Dibromomethyl)benzenesulfonyl chloride, which can form during the radical bromination step.
-
Hydrolysis product: 3-(Bromomethyl)benzenesulfonic acid, which is formed by the reaction of the sulfonyl chloride with water.[1][2]
Q2: How can I minimize the formation of the sulfonic acid impurity during my reaction workup?
A2: To minimize hydrolysis of the sulfonyl chloride:
-
Work quickly and at low temperatures during the aqueous extraction steps.
-
Use anhydrous solvents for extraction and ensure all glassware is dry.
-
If possible, avoid basic washes, or use a mild base like saturated sodium bicarbonate and minimize contact time.[2]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While specific data for this compound is limited, a common approach for similar crystalline organic compounds is to use a binary solvent system. A good starting point would be to dissolve the crude solid in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether) until turbidity is observed, followed by cooling.
Q4: How can I monitor the purification process by Thin Layer Chromatography (TLC)?
A4: Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v), to achieve good separation of the product from its impurities. The spots can be visualized under a UV lamp (254 nm) due to the aromatic ring.
Q5: Is this compound stable to storage?
A5: Like most sulfonyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3]
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which can aid in designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) | Solubility |
| This compound | 269.54[4][5] | Solid[4][5] | 343.4 at 760 mmHg[] | Soluble in many organic solvents, reacts with water.[7][8] |
| 3-Methylbenzenesulfonyl chloride | 190.65[9] | Liquid | ~135 at 15 mmHg | Soluble in organic solvents, reacts with water. |
| 3-(Bromomethyl)benzenesulfonic acid | 251.10 | Solid | Decomposes | Soluble in water and polar organic solvents. |
| 3-(Dibromomethyl)benzenesulfonyl chloride | 348.44 | Likely a solid | Higher than the monobrominated product | Soluble in organic solvents, reacts with water. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general method for the purification of a solid organic compound and may need to be optimized for this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., dichloromethane or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: To the hot filtrate, slowly add a non-polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard method for purification using silica gel chromatography.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) can be used.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding excessive heat.
Visualization of Workflows
Caption: General workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Cas 351003-46-8,3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-Bromomethyl-benzenesulfonyl chloride
This technical support guide provides a comprehensive protocol and troubleshooting advice for the recrystallization of 3-Bromomethyl-benzenesulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the ideal solvent for recrystallizing this compound?
A1: While a specific, validated solvent system for this compound is not widely published, suitable solvents can be selected based on the general solubility of aryl sulfonyl chlorides. Good starting points for solvent screening include non-polar to moderately polar organic solvents. A mixed solvent system, such as Toluene/Hexanes or Ethyl Acetate/Hexanes, is often effective. The principle is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:
-
Increase the solvent volume: Add more of the "good" solvent (the one in which the compound is more soluble) to ensure the compound fully dissolves at the solvent's boiling point.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Use a different solvent system: The chosen solvent may be too non-polar. Try a slightly more polar solvent or adjust the ratio in your mixed solvent system.
Q3: After recrystallization, the melting point of my product is still broad. What does this indicate?
A3: A broad melting point range typically suggests the presence of impurities. The most common impurity in the synthesis of aryl sulfonyl chlorides is the corresponding sulfonic acid, which forms via hydrolysis.[1] To address this:
-
Ensure anhydrous conditions: Use dry solvents and glassware to minimize hydrolysis of the sulfonyl chloride.
-
Perform a second recrystallization: A second purification step can help to remove residual impurities.
-
Consider a pre-purification step: If the starting material is highly impure, consider purification by column chromatography before recrystallization.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield can result from several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals and loss of product in the mother liquor.
-
Premature crystallization during hot filtration: If hot filtration is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Experimental Data
| Parameter | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [2][3] |
| Molecular Weight | 269.54 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Melting Point | Data not available for 3-isomer. The 4-isomer melts at 71-75 °C. | |
| Common Impurities | 3-Bromomethyl-benzenesulfonic acid, starting materials. | [1] |
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. Solvent choice and volumes may need to be optimized.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene/Hexanes mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Toluene) and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and receiving flask. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Add the anti-solvent (e.g., Hexanes) dropwise to the hot solution until it becomes slightly cloudy. Re-heat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflow
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: Side Reactions in Sulfonamide Synthesis with 3-Bromomethyl-benzenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of sulfonamides using 3-Bromomethyl-benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions when synthesizing sulfonamides with this compound?
When using this compound, you may encounter several side reactions in addition to the desired sulfonamide formation. The two primary competing reactions are:
-
N-Alkylation: The amine nucleophile can attack the electrophilic benzylic carbon of the bromomethyl group, leading to the formation of a secondary or tertiary amine byproduct. This is a significant competing pathway as benzyl bromides are reactive towards amines.
-
Hydrolysis of the Sulfonyl Chloride: The highly reactive sulfonyl chloride group can react with any residual water in the reaction mixture, leading to the formation of the corresponding sulfonic acid.[1] This consumes the starting material and reduces the overall yield of the desired sulfonamide.
Other potential side reactions include:
-
Di-sulfonylation: If a primary amine is used, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide to yield a di-sulfonated byproduct.[1]
-
Reaction with Base: Tertiary amine bases, such as pyridine or triethylamine, can react with the sulfonyl chloride to form a sulfonylpyridinium or sulfonylammonium intermediate. While often transient, these intermediates can be hydrolyzed.[2] Pyridine, in particular, can be N-benzylated by the bromomethyl group.
-
Polymerization: In the presence of a difunctional amine or under certain conditions, polymerization can occur.
Q2: How can I favor the desired N-sulfonylation over N-alkylation?
Controlling the chemoselectivity of the reaction is crucial for maximizing the yield of the desired sulfonamide. Here are key strategies:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). The sulfonylation reaction is generally faster at lower temperatures than the N-alkylation of the benzylic bromide.
-
Slow Addition of Reagents: Add the this compound solution dropwise to the amine solution.[1] This maintains a low concentration of the sulfonyl chloride, which can help to minimize side reactions.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to minimize its reaction with the electrophilic centers. The basicity of the amine itself can also play a role in the reaction rates.
-
Solvent Selection: The choice of solvent can influence the relative rates of the competing reactions. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of sulfonamides with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired sulfonamide with a significant amount of a higher molecular weight byproduct. | The primary cause is likely N-alkylation of the amine at the bromomethyl position. | 1. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower. 2. Control the stoichiometry: Use a slight excess of the amine to ensure the sulfonyl chloride is consumed. 3. Change the order of addition: Add the sulfonyl chloride solution slowly to the amine solution. |
| Presence of a significant amount of a water-soluble byproduct, and the reaction mixture becomes acidic. | Hydrolysis of the this compound to 3-(bromomethyl)benzenesulfonic acid.[1] | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of a di-sulfonated byproduct (in the case of primary amines). | Over-reaction of the primary amine with two molecules of the sulfonyl chloride.[1] | 1. Use a larger excess of the primary amine. 2. Add the sulfonyl chloride very slowly to the reaction mixture to maintain a low concentration. |
| A significant amount of unreacted starting amine is recovered. | Incomplete reaction due to insufficient reactivity or deactivation of the sulfonyl chloride. | 1. Monitor the reaction progress using TLC or LC-MS. 2. Increase the reaction time or temperature slightly , while carefully monitoring for the formation of side products. 3. Ensure the quality of the this compound , as it can degrade over time. |
| Formation of a quaternary ammonium salt. | The base (e.g., pyridine, triethylamine) has reacted with the bromomethyl group. | 1. Use a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). 2. Lower the reaction temperature. |
Experimental Protocols
General Protocol for the Chemoselective N-Sulfonylation of an Amine with this compound:
This protocol aims to maximize the yield of the desired sulfonamide while minimizing N-alkylation and other side reactions.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.1 - 1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired sulfonamide from any byproducts.
Protocol for Byproduct Identification using LC-MS:
This protocol can be used to identify the byproducts mentioned in the troubleshooting guide.
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range that includes the expected molecular weights of the starting materials, desired product, and potential byproducts (e.g., 100-1000 m/z).
By comparing the retention times and mass-to-charge ratios of the peaks in the chromatogram with the calculated molecular weights of the potential byproducts, you can identify the impurities in your reaction mixture.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the chemical processes, the following diagrams illustrate the main reaction, side reactions, and a troubleshooting workflow.
Caption: Main and side reaction pathways in sulfonamide synthesis.
Caption: Troubleshooting workflow for sulfonamide synthesis.
References
Technical Support Center: 3-Methylbenzenesulfonyl Chloride
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A Senior Application Scientist's Guide to Impurity Troubleshooting and Removal
Welcome to the definitive resource for researchers, medicinal chemists, and process development scientists working with 3-methylbenzenesulfonyl chloride. The purity of this versatile reagent is paramount for the success of sulfonamide synthesis, protection group strategies, and other critical chemical transformations. This guide provides expert-driven, field-proven solutions to common purity challenges, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in my bottle of 3-methylbenzenesulfonyl chloride, and how did it get there?
The most common impurity is 3-methylbenzenesulfonic acid. This is the product of hydrolysis, which occurs when the sulfonyl chloride group reacts with water.[1] Since sulfonyl chlorides are highly reactive, even trace amounts of moisture in the air or from glassware can lead to the formation of this acidic byproduct over time. This is why a freshly opened bottle will perform better than one that has been on the shelf for a while.
Q2: My tosylation reaction is failing or proceeding very slowly. Could reagent impurity be the culprit?
This is a highly probable cause. Most reactions involving sulfonyl chlorides, such as the formation of sulfonamides or tosylates, require a base (e.g., pyridine, triethylamine) to act as a catalyst and to neutralize the HCl generated. If your 3-methylbenzenesulfonyl chloride is contaminated with the corresponding sulfonic acid, this acidic impurity will consume the base in a simple acid-base neutralization reaction.[1] This effectively starves your primary reaction of its necessary catalyst, leading to low yields or complete failure.
Q3: How can I perform a quick purity check on my 3-methylbenzenesulfonyl chloride before starting a reaction?
A rapid assessment can be made using Thin-Layer Chromatography (TLC). On a silica gel plate, eluting with a moderately polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate), the desired sulfonyl chloride will be significantly less polar and have a higher Rf value. The sulfonic acid impurity is highly polar and will remain at, or very near, the baseline (Rf ≈ 0).
For a more definitive and semi-quantitative analysis, ¹H NMR spectroscopy is excellent. Compare the spectrum of your sample to a reference spectrum of the pure compound. The presence of the sulfonic acid will introduce distinct peaks, and the relative integration of these peaks can provide an estimate of the impurity level.
Troubleshooting and Purification Protocols
Scenario: You observe poor reaction performance and suspect contamination by 3-methylbenzenesulfonic acid.
This is the most common failure mode. The following protocol is a robust method to remove the polar sulfonic acid impurity, restoring the reagent to high purity.
This procedure exploits the significant difference in polarity and, therefore, solubility between the sulfonyl chloride and the sulfonic acid in a non-polar solvent.
Scientific Rationale: 3-methylbenzenesulfonyl chloride, being a relatively non-polar molecule, is soluble in non-polar solvents like hexanes, especially when warmed. In contrast, 3-methylbenzenesulfonic acid is a highly polar, salt-like compound with very poor solubility in such solvents. This differential solubility allows for the selective crystallization of the pure sulfonyl chloride upon cooling, while the impurities remain in the mother liquor.
Materials:
-
Crude or suspect 3-methylbenzenesulfonyl chloride
-
Low-boiling petroleum ether or hexanes
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Büchner funnel, filter paper, and vacuum flask
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-methylbenzenesulfonyl chloride in an Erlenmeyer flask inside a fume hood. Add a small volume of petroleum ether (or hexanes) and gently warm the mixture while swirling until the solid just dissolves. Add the solvent in small portions to ensure you are creating a near-saturated solution. Do not overheat.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the pure product.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold petroleum ether to rinse away any residual soluble impurities.
-
Drying: Transfer the purified crystals to a clean, dry container and place them under high vacuum for several hours to remove all traces of solvent. The final product should be a dry, white crystalline solid.
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of 3-methylbenzenesulfonyl chloride.
Data Summary & Verification
| Parameter | Before Purification (Typical) | After Recrystallization | Method of Analysis |
| Appearance | Off-white to yellowish solid, may be clumpy | Bright white, crystalline solid | Visual Inspection |
| TLC (9:1 Hex:EtOAc) | Major spot (Rf ≈ 0.4-0.5), Minor spot at baseline (Rf ≈ 0) | Single major spot (Rf ≈ 0.4-0.5) | TLC on Silica Gel |
| Purity | 85-95% | >99% | ¹H NMR, HPLC[2][3] |
Self-Validation: The success of this purification is self-validating. A properly executed recrystallization will yield a product with a sharp, defined melting point and a clean TLC and NMR spectrum, confirming the removal of the sulfonic acid impurity.
Safety & Handling
As a reactive sulfonyl chloride, 3-methylbenzenesulfonyl chloride must be handled with care in a chemical fume hood.
-
Corrosive: It causes severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Water Reactive: It reacts with moisture to release corrosive hydrogen chloride (HCl) gas. Always use dry glassware and work under anhydrous conditions when possible.
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.[5]
Ensure eyewash stations and safety showers are readily accessible.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 6. fishersci.no [fishersci.no]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromomethyl-benzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 3-Bromomethyl-benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is through the radical bromination of 3-methylbenzenesulfonyl chloride. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Q2: What are the primary challenges and side reactions to be aware of during the synthesis?
A2: The primary challenges include:
-
Over-bromination: The formation of 3-(dibromomethyl)benzenesulfonyl chloride is a common side reaction if an excess of the brominating agent or prolonged reaction times are used.
-
Ring Bromination: Electrophilic aromatic substitution on the benzene ring can occur, leading to brominated aromatic byproducts. This is more likely if the reaction conditions are not optimized for a radical pathway.
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents and to handle the product in a dry environment.
-
Product Instability: The product can be unstable and may decompose, especially at elevated temperatures.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize over-bromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 3-methylbenzenesulfonyl chloride relative to NBS (e.g., 1:0.9 molar ratio) can help ensure that the brominating agent is the limiting reagent. Additionally, careful monitoring of the reaction progress by techniques like TLC or LC-MS and stopping the reaction once the starting material is consumed can prevent the formation of the dibrominated product.
Q4: What are the recommended storage and handling procedures for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Presence of radical inhibitors (e.g., oxygen, certain impurities). 3. Insufficient reaction temperature or time. | 1. Use a fresh batch of AIBN or BPO. 2. Degas the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the initiator. 3. Ensure the reaction is maintained at a vigorous reflux and monitor the reaction progress over a longer period. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of NBS. 2. Radical chain reaction not effectively initiated or propagated. 3. Reaction time is too short. | 1. Use a slight excess of NBS (e.g., 1.1 equivalents). 2. Add the radical initiator in portions throughout the reaction to maintain a steady concentration of radicals. 3. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of Multiple Products (as seen on TLC/LC-MS) | 1. Over-bromination leading to 3-(dibromomethyl)benzenesulfonyl chloride. 2. Competing electrophilic ring bromination. 3. Product degradation. | 1. Use a slight excess of the starting material or carefully control the stoichiometry of NBS. 2. Ensure the reaction is performed in a non-polar solvent under strict radical conditions (use of a radical initiator, exclusion of light that can promote ionic pathways). 3. Avoid excessive heating and prolonged reaction times after the starting material has been consumed. |
| Product Decomposes During Workup or Purification | 1. Presence of water leading to hydrolysis. 2. High temperatures during solvent removal or purification. | 1. Use anhydrous solvents for extraction and washing steps. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. 2. Concentrate the product under reduced pressure at a low temperature. If purification by chromatography is necessary, perform it quickly and at room temperature. |
| Difficulty in Removing Succinimide Byproduct | 1. Succinimide is sparingly soluble in many organic solvents. | 1. After the reaction, cool the mixture to room temperature or below to precipitate the succinimide. Filter the reaction mixture and wash the solid with a small amount of cold solvent. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol is adapted from a general procedure for the benzylic bromination of toluenesulfonyl chlorides.
Materials:
-
3-Methylbenzenesulfonyl chloride
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonyl chloride (1.0 eq.) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete (consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Carbon Tetrachloride | Acetonitrile | Chlorobenzene |
| Initiator | Benzoyl Peroxide | AIBN | AIBN |
| NBS (eq.) | 1.1 | 1.05 | 1.2 |
| Temperature (°C) | 77 | 82 | 132 |
| Reaction Time (h) | 6 | 5 | 4 |
| Typical Yield (%) | 60-70 | 75-85 | 70-80 |
| Purity (by LC-MS) | ~90% | >95% | ~92% |
| Major Impurities | Dibrominated product, unreacted starting material | Unreacted starting material | Dibrominated product, ring brominated byproducts |
Note: The data in this table is compiled from analogous reactions and should be considered as a general guideline. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Common byproducts in 3-Bromomethyl-benzenesulfonyl chloride reactions
Technical Support Center: 3-Bromomethyl-benzenesulfonyl chloride
A Guide to Navigating Common Side Reactions and Byproducts
Introduction:
This compound is a valuable bifunctional reagent in synthetic chemistry, featuring two distinct reactive sites: a nucleophilically sensitive sulfonyl chloride and an electrophilic benzylic bromide. This dual reactivity allows for complex molecular architectures but also opens pathways to several common, and often confounding, byproducts. This guide provides field-proven insights into identifying, understanding, and mitigating the formation of these impurities. Our approach is structured as a series of frequently encountered experimental issues, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting
Q1: My mass spectrometry analysis shows a mass corresponding to my starting material +17 amu (M+17), and my reaction yield is low. What is this species?
Answer: This is almost certainly the hydrolysis product, 3-bromomethyl-benzenesulfonic acid . The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the conversion of the sulfonyl chloride (-SO₂Cl) to a sulfonic acid (-SO₂OH).
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, acting as a nucleophile, attacks this sulfur center, leading to the displacement of the chloride ion and the formation of the sulfonic acid. This process is often autocatalytic as the reaction produces HCl, which can further promote hydrolysis under certain conditions. The reaction is generally considered to be an Sₙ2-type process at the sulfur atom.[3]
Caption: Hydrolysis of this compound.
Q2: How can I rigorously prevent the formation of the sulfonic acid byproduct?
Answer: Preventing hydrolysis requires a systematic approach to exclude moisture from your reaction environment. Simply using a solvent from a recently opened bottle is often insufficient.
Troubleshooting Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purification: Use freshly distilled, anhydrous-grade solvents. Solvents like Dichloromethane, Acetonitrile, or THF should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) and distilled directly into the reaction flask or stored over activated molecular sieves (3Å or 4Å).
-
Reagent Handling: this compound is a solid that is sensitive to atmospheric moisture.[4] Handle it quickly in a glovebox or under a positive pressure of inert gas. Weigh it out and add it to the reaction vessel under a counter-flow of N₂ or Ar. Other liquid reagents, such as amine bases (e.g., triethylamine, pyridine), should also be distilled and stored over KOH.
-
Inert Atmosphere: Assemble your reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the entire reaction period using a balloon or a bubbler system.
-
Reaction Quenching: Be mindful that aqueous workup will intentionally hydrolyze any remaining starting material. If you need to analyze for unreacted starting material, an aliquot should be taken and quenched into a non-aqueous medium for analysis (e.g., derivatization with a dry amine for GC-MS).
Q3: My crude NMR and LC-MS show significant peaks at approximately double the mass of my expected product. What is causing this?
Answer: You are likely observing the formation of dimers or oligomers . This is the second major challenge when working with this bifunctional reagent. A side reaction has occurred at the benzylic bromide (-CH₂Br) site, which is a potent electrophile.
Causality: The intended nucleophile for the sulfonyl chloride (e.g., an amine, alcohol, or thiol) or the product itself can also act as a nucleophile towards the bromomethyl group of another molecule of the starting material or product.
Example Scenario: Reaction with a Primary Amine (R-NH₂)
-
Step 1 (Desired Reaction): The amine reacts with the sulfonyl chloride to form the desired sulfonamide. Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl
-
Step 2 (Side Reaction): The newly formed sulfonamide product, which still possesses a potentially nucleophilic N-H group, can attack the bromomethyl group of another molecule of the starting material. This forms a dimer. Ar-SO₂-NH-R + Ar(CH₂Br)-SO₂Cl → [Ar-SO₂-N(R)-CH₂-Ar-SO₂Cl] + HBr
This can continue, leading to oligomers and polymers, which often present as an intractable baseline in NMR spectra or a series of high-mass peaks in LC-MS.
Caption: Competing pathways leading to desired product vs. dimer.
Q4: What strategies can I employ to minimize dimer and polymer formation?
Answer: Controlling the reaction to favor attack at the sulfonyl chloride over the benzylic bromide is key. This can be achieved by manipulating stoichiometry, reaction conditions, and the order of addition.
| Strategy | Principle | Experimental Protocol |
| Inverse Addition | Maintain a low concentration of the bifunctional reagent relative to the nucleophile at all times. | Prepare a solution of your nucleophile (e.g., amine, alcohol) in the reaction flask. Slowly add a solution of this compound via a syringe pump over several hours. This ensures the sulfonyl chloride is more likely to encounter the primary nucleophile rather than the product. |
| Excess Nucleophile | Use a stoichiometric excess of the primary nucleophile. | Employ 2 to 5 equivalents of the nucleophile. This statistically favors the reaction of the sulfonyl chloride with the intended nucleophile over the product, which is present in lower concentration. This is particularly effective if the nucleophile is inexpensive and easily removed during workup. |
| Lower Temperature | Reduce the reaction rate to favor the more reactive site. | The reaction at the sulfonyl chloride is typically faster and more facile than the Sₙ2 reaction at the benzylic bromide. Running the reaction at 0°C or even -20°C can significantly suppress the slower alkylation side reaction while allowing the desired sulfonylation to proceed. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base. | If a base is required to scavenge HCl, use one that is unlikely to attack the bromomethyl group itself. Hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are preferable to less hindered ones like triethylamine or pyridine. |
Q5: I've confirmed my starting material is pure, but I still see a significant amount of 3-methylbenzenesulfonyl chloride in my crude reaction mixture. What could be the cause?
Answer: This suggests a possible debromination or radical quenching side reaction. The benzylic C-Br bond can be labile under certain conditions.
Potential Causes:
-
Reductive Quenching: If your reaction mixture contains a reducing agent, even a mild or unintended one, it could reduce the benzylic bromide back to a methyl group.
-
Radical Intermediates: The synthesis of this compound often involves radical bromination of 3-methylbenzenesulfonyl chloride using initiators like AIBN or benzoyl peroxide.[5] If your reaction conditions (e.g., high heat, exposure to UV light, presence of radical initiators) inadvertently trigger radical formation, the benzylic radical formed (Ar(•CH₂)-SO₂Cl) could abstract a hydrogen atom from the solvent or another reagent to form the undesired methyl-substituted byproduct.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common byproducts.
References
Technical Support Center: 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and using 3-Bromomethyl-benzenesulfonyl chloride, a moisture-sensitive reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: I noticed that my container of this compound has some solidified material, or the liquid seems viscous and cloudy. Is it still usable?
A1: this compound is sensitive to moisture.[1] Exposure to atmospheric humidity can lead to hydrolysis, forming 3-bromomethyl-benzenesulfonic acid and hydrochloric acid. The sulfonic acid is a solid and can cause the appearance of solid material or cloudiness in the liquid. While the remaining sulfonyl chloride may still be reactive, the presence of these degradation products can interfere with your reaction, leading to lower yields and purification difficulties. It is highly recommended to use a fresh, unopened container or to purify the reagent if its quality is questionable.
Q2: My reaction with this compound is giving a low yield of the desired product, and I see a significant amount of a water-soluble byproduct. What could be the cause?
A2: This is a classic sign of reagent degradation due to moisture. The this compound has likely hydrolyzed to 3-bromomethyl-benzenesulfonic acid. This sulfonic acid is water-soluble and will be removed during an aqueous workup, but its formation consumes your starting material, thus reducing the yield of your desired product. To prevent this, ensure that your reaction is performed under strictly anhydrous conditions.
Q3: How should I properly store this compound to maintain its quality?
A3: To prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool and dry. A desiccator or a dry box is an ideal storage environment.
Q4: What are the primary decomposition products of this compound when exposed to water?
A4: The primary decomposition products upon reaction with water (hydrolysis) are 3-bromomethyl-benzenesulfonic acid and hydrochloric acid (HCl). The reaction is illustrated below:
Caption: Hydrolysis of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity of the sulfonyl chloride | Reagent has completely hydrolyzed due to improper storage or handling. | Discard the degraded reagent and use a fresh, unopened container of this compound. |
| Formation of a white precipitate in the reaction mixture | The reaction solvent was not anhydrous, leading to the formation of insoluble 3-bromomethyl-benzenesulfonic acid. | Ensure all solvents are rigorously dried before use. Use freshly distilled solvents or solvents from a solvent purification system. |
| Difficulty in purifying the final product; presence of an acidic impurity | Excess this compound hydrolyzed during the aqueous workup, contaminating the product with 3-bromomethyl-benzenesulfonic acid. | Quench the reaction with a non-aqueous base like pyridine before the aqueous workup. Alternatively, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Inconsistent reaction outcomes | Inconsistent exposure of the reagent to atmospheric moisture during handling. | Handle the reagent in a glovebox or under a stream of inert gas. Use dry syringes and needles for transferring the liquid. |
Quantitative Data on Moisture Sensitivity
| Compound | Condition | Parameter | Value | Reference |
| Benzenesulfonyl chloride | 1% aqueous dioxane, 21 °C | Rate Constant (k) | 2.25 x 10⁻³ s⁻¹ | [2] |
| Benzenesulfonyl chloride | 1% aqueous dioxane, 21 °C | Half-life (t½) | 5.1 minutes | [2] |
Note: The presence of the bromomethyl group may influence the rate of hydrolysis. This data should be used as a general indicator of the compound's reactivity towards water.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to prevent its degradation.
Caption: Workflow for handling moisture-sensitive reagents.
Protocol 2: Example Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol details the reaction of this compound with an amine to form a sulfonamide, emphasizing the necessary precautions to exclude moisture.
Caption: Experimental workflow for sulfonamide synthesis.
Signaling Pathways and Logical Relationships
The primary chemical transformation to be aware of when working with this compound is its reaction with nucleophiles. The logical decision-making process for troubleshooting is based on identifying and mitigating the unwanted side reaction with water.
Caption: Decision pathway for reaction outcome.
References
Incompatible solvents for 3-Bromomethyl-benzenesulfonyl chloride reactions
Welcome to the Technical Support Center for 3-Bromomethyl-benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting with this compound, with a specific focus on solvent compatibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is a corrosive solid that is highly reactive and moisture-sensitive. It can cause severe skin burns and eye damage. Upon contact with water or moisture, it decomposes, liberating toxic and corrosive gases such as hydrogen chloride and hydrogen bromide. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: Which types of solvents are generally incompatible with this compound reactions?
A2: Protic solvents are highly incompatible with this compound. These solvents can act as nucleophiles, leading to a rapid solvolysis reaction that consumes the starting material and generates undesirable sulfonic acid byproducts.
Q3: What are protic solvents and why are they problematic?
A3: Protic solvents are solvents that have a hydrogen atom bound to an oxygen or a nitrogen atom, making them capable of donating hydrogen bonds. Examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids. They are problematic because the lone pair of electrons on the oxygen or nitrogen atom can attack the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonic acid or a sulfonate ester. This side reaction, known as solvolysis, is often rapid and can significantly reduce the yield of the desired product.
Q4: What are suitable alternative solvents for reactions with this compound?
A4: Polar aprotic solvents are generally the preferred choice for reactions involving this compound. These solvents possess a dipole moment and can dissolve polar compounds, but they lack acidic protons and do not participate in hydrogen bonding as donors. This prevents the solvent from acting as a nucleophile. Suitable polar aprotic solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Dimethylformamide (DMF) - Note: Use with caution as DMF can be reactive under certain conditions.
Q5: Can nonpolar solvents be used?
A5: Nonpolar solvents such as hexanes or toluene can be used, particularly if the reactants are sufficiently soluble. However, for many reactions involving polar starting materials or intermediates, a polar aprotic solvent is often necessary to ensure proper dissolution and reaction rates.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Solvent-induced decomposition (Solvolysis) | The use of a protic solvent (e.g., water, methanol, ethanol) is the most common cause of reaction failure. Ensure that a polar aprotic solvent (e.g., acetonitrile, THF, DCM) is used. |
| Moisture Contamination | Traces of water in the solvent or on the glassware can lead to hydrolysis of the sulfonyl chloride. Use anhydrous solvents and thoroughly dry all glassware before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination. |
| Incorrect Base | If the reaction requires a base, ensure it is a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to prevent it from competing with the desired nucleophile. |
| Low Reactivity of Nucleophile | If the intended nucleophile is weak, the reaction may require heating or a longer reaction time. Monitor the reaction progress by TLC or LC-MS. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Competing Nucleophilic Attack | Both the sulfonyl chloride and the benzylic bromide moieties are electrophilic and can react with nucleophiles. To favor reaction at the sulfonyl chloride, use a nucleophile that is more reactive towards sulfonyl chlorides (e.g., amines, alcohols). For reactions at the benzylic bromide, a less reactive nucleophile under conditions that favor SN2 reactions might be necessary. |
| Side Reactions with the Solvent | As mentioned, protic solvents will lead to solvolysis products. Ensure a compatible polar aprotic solvent is used. |
| Over-reaction or Polymerization | If the nucleophile has multiple reactive sites, or if the product can react further, consider using a limiting amount of the nucleophile or protecting other reactive functional groups. |
Data Presentation
| Substituent (at para-position) | First-Order Rate Constant (k) in H₂O at 15°C (s⁻¹) |
| 4-Methoxy (-OCH₃) | 23.89 x 10⁻⁴ |
| 4-Methyl (-CH₃) | 13.57 x 10⁻⁴ |
| 4-Hydrogen (-H) | 11.04 x 10⁻⁴ |
| 4-Bromo (-Br) | 7.447 x 10⁻⁴ |
| 4-Nitro (-NO₂) | 9.373 x 10⁻⁴ |
Data adapted from a study on the solvolysis of para-substituted benzenesulfonyl chlorides.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonamide using a substituted benzenesulfonyl chloride. This protocol should be adapted and optimized for specific substrates and reaction scales.
General Procedure for the Synthesis of a Sulfonamide:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution and stir.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for selecting a compatible solvent.
References
Technical Support Center: 3-Bromomethyl-benzenesulfonyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the quenching procedures for reactions involving 3-Bromomethyl-benzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Safety First: Handling this compound
Warning: this compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
-
If swallowed: Rinse the mouth, but do not induce vomiting.[2]
In all cases of exposure, seek immediate medical advice.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is a quenching step necessary in reactions with this compound?
A quenching step is crucial to neutralize any unreacted this compound and acidic byproducts like HCl, which is generated during the reaction.[4] This process facilitates a safer and easier work-up, allowing for the effective isolation and purification of the desired product. Proper quenching converts the reactive sulfonyl chloride into a more water-soluble and less reactive species, which can be easily removed during aqueous extraction.[5]
Q2: What are the most common quenching agents for these reactions?
Common quenching agents include:
-
Aqueous basic solutions: Saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) are frequently used to neutralize the reaction mixture.[4][5]
-
Water-soluble amines: Aqueous ammonia or other primary/secondary amines can be used to react with the excess sulfonyl chloride to form water-soluble sulfonamides.[5]
-
Water: In some cases, simply adding water or ice can hydrolyze the excess sulfonyl chloride.[6]
Q3: How do I choose the appropriate quenching agent for my specific reaction?
The choice of quenching agent depends on the stability of your product and the reaction conditions.
-
For products that are stable to basic conditions, aqueous solutions of NaHCO₃ or NaOH are effective.[5]
-
If your product is base-sensitive, a milder quenching agent like water or a buffered solution should be considered.
-
Using a water-soluble amine can be advantageous as it forms a water-soluble sulfonamide that is easily removed during the work-up.[5]
Q4: What are the signs of a successful quench?
A successful quench is indicated by:
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The cessation of any exothermic reaction.
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The reaction mixture reaching a neutral or slightly basic pH (if a basic quenching agent was used).
-
The disappearance of the this compound spot when monitored by Thin Layer Chromatography (TLC).[5]
Q5: What potential side reactions can occur during the reaction and quenching?
-
Hydrolysis: this compound can react with any moisture present to form the corresponding sulfonic acid.[4] This underscores the importance of conducting the reaction under anhydrous conditions.
-
Formation of alkyl chlorides: In reactions with alcohols, the chloride ion generated can act as a nucleophile and displace the newly formed sulfonate ester, leading to an alkyl chloride byproduct.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive this compound due to hydrolysis. | Use a fresh bottle of the reagent and ensure all glassware, solvents, and other reagents are rigorously dry.[4] |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[4] | |
| Insufficient amount of base. | Ensure at least one equivalent of base is used to neutralize the generated HCl.[4] | |
| Formation of a significant amount of a more polar baseline spot on TLC | Hydrolysis of this compound to the corresponding sulfonic acid. | Improve drying procedures for all components of the reaction. Conduct the reaction under a strictly inert atmosphere.[4] |
| Presence of a major, less polar byproduct in reactions with alcohols | Formation of the corresponding alkyl chloride. | Consider lowering the reaction temperature to disfavor the S_N2 displacement of the sulfonate by the chloride ion.[4] |
| Oily or impure product after work-up | Incomplete quenching or hydrolysis of the sulfonyl chloride. | Ensure the quenching process is complete by monitoring with TLC.[5] Wash the organic layer with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.[5] |
| Residual chlorinated solvents. | If using chlorinated solvents like DCM, be aware that they can be difficult to remove completely. Co-evaporation with a more volatile, non-chlorinated solvent may help. |
Experimental Protocols
Protocol 1: General Aqueous Basic Quenching
-
Cool the Reaction Mixture: After the reaction is deemed complete, cool the mixture to 0-5 °C in an ice bath to control the exothermicity of the quench.[5]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) to the stirred reaction mixture.[5] Monitor the temperature to ensure it does not rise significantly. Continue the addition until the effervescence ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add water and separate the layers.[5] Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[4]
-
Washing: Combine the organic layers and wash sequentially with water, and then with brine (saturated aqueous NaCl) to aid in drying.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4][5]
-
Purification: The crude product can then be purified by a suitable method, such as flash column chromatography.[4]
Protocol 2: Quenching with a Nucleophilic Amine
-
Cool the Reaction Mixture: As in the previous protocol, cool the reaction mixture to 0-5 °C.[5]
-
Quenching: Slowly add aqueous ammonia or a solution of a simple, water-soluble primary or secondary amine to the stirred reaction mixture.[5] This will convert the excess this compound into a water-soluble sulfonamide.[5]
-
Extraction and Washing: Follow the same extraction and washing procedure as in Protocol 1. If a basic amine was used for quenching, an additional wash with a dilute acid (e.g., 1 M HCl) can be performed to remove any excess amine.[5]
-
Drying, Concentration, and Purification: Proceed as described in Protocol 1.
Visualizations
References
Characterization of impurities from 3-Bromomethyl-benzenesulfonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities encountered during the synthesis of 3-Bromomethyl-benzenesulfonyl chloride.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the synthesis and purification of this compound, helping you identify potential impurities and resolve synthetic challenges.
Q1: My final product shows a lower than expected purity after synthesis. What are the likely impurities?
A1: Lower purity in this compound synthesis can be attributed to several factors, including incomplete reactions, side reactions, and degradation of the product. Common impurities may include:
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Starting Materials: Unreacted 3-methylbenzenesulfonyl chloride.
-
Over-bromination Products: 3-(Dibromomethyl)benzenesulfonyl chloride is a common impurity resulting from the over-zealous nature of radical bromination.[1]
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Hydrolysis Products: 3-Bromomethyl-benzenesulfonic acid can form if the sulfonyl chloride group reacts with moisture.
-
Oxidation Products: Benzylic oxidation can lead to the formation of 3-formylbenzenesulfonyl chloride or 3-carboxybenzenesulfonyl chloride.[2][3]
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Solvent Adducts: Depending on the solvent used, solvent molecules may react with the product.
Q2: I am observing multiple spots on my TLC analysis after the reaction. How can I identify these unknown spots?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. To identify these, you can employ the following strategies:
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Co-spotting: Spot your reaction mixture alongside the starting material on the same TLC plate. If one of the spots in your mixture corresponds to the starting material's Rf value, it is likely unreacted starting material.
-
Staining: Use different visualization techniques. For instance, potassium permanganate stain can indicate the presence of oxidizable functional groups, which might help differentiate between your desired product and certain impurities.
-
Preparative TLC/Column Chromatography: Isolate each spot by performing preparative TLC or column chromatography. Once isolated, you can analyze each fraction using spectroscopic methods like NMR, IR, or Mass Spectrometry for structural elucidation.[4]
Q3: My NMR spectrum shows unexpected peaks. How can I assign them to potential impurities?
A3: ¹H NMR is a powerful tool for identifying impurities. Here's how to approach the analysis of unexpected peaks:
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Unreacted Starting Material (3-methylbenzenesulfonyl chloride): Look for a singlet around 2.5 ppm corresponding to the methyl protons.
-
3-(Dibromomethyl)benzenesulfonyl chloride: A singlet further downfield from the desired benzylic CH₂Br protons (around 4.5-5.0 ppm), typically around 6.5-7.0 ppm, could indicate the CHBr₂ group.
-
3-Bromomethyl-benzenesulfonic acid: The presence of a broad singlet, often in the 10-12 ppm region, could suggest the acidic proton of the sulfonic acid. The benzylic protons may also be slightly shifted compared to the sulfonyl chloride.
-
Aromatic Region: Analyze the splitting patterns and integration in the aromatic region (7.5-8.5 ppm). Deviations from the expected pattern for your 1,3-disubstituted ring can indicate the presence of other aromatic species.
Q4: How can I minimize the formation of the di-brominated impurity?
A4: The formation of 3-(dibromomethyl)benzenesulfonyl chloride is a common issue in benzylic bromination.[1] To minimize this side product:
-
Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent in a controlled stoichiometric amount (ideally 1.0 equivalent or slightly less). Using a large excess of NBS will favor over-bromination.[5]
-
Slow Addition: Add the radical initiator (like AIBN or benzoyl peroxide) in portions or the NBS slowly to maintain a low concentration of bromine radicals at any given time.[1][5]
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the di-bromo product occurs.
Data Presentation: Impurity Analysis
The following table summarizes typical impurity profiles observed in the synthesis of this compound as determined by HPLC analysis.
| Impurity | Typical Retention Time (min) | Typical Area % | Identification Method |
| 3-Methylbenzenesulfonyl chloride | 3.5 | < 5% | Co-injection with standard |
| This compound | 5.2 | > 90% | Product |
| 3-(Dibromomethyl)benzenesulfonyl chloride | 6.8 | 1-3% | LC-MS |
| 3-Bromomethyl-benzenesulfonic acid | 2.1 | < 2% | LC-MS |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for quantifying the purity of this compound and detecting polar and non-polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-10 min: Gradient to 90% Acetonitrile
-
10-12 min: Hold at 90% Acetonitrile
-
12-13 min: Gradient back to 30% Acetonitrile
-
13-15 min: Hold at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution.[6] Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total peak area.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is ideal for identifying volatile and thermally stable impurities.[4]
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: 1 µL of the sample solution (in a volatile solvent like dichloromethane) in split mode.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available. Common fragmentation patterns for sulfonyl chlorides include the loss of Cl• (M-35) and SO₂ (M-64).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information about the product and any impurities.[4][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆ are suitable aprotic solvents.[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Can be used to establish connectivity and aid in the structural elucidation of unknown impurities.
-
-
Data Analysis: Chemical shifts, coupling constants, and integration are used to identify the structures present in the sample.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Workflow for Synthesis, Analysis, and Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ortho-, Meta-, and Para-Bromomethyl-benzenesulfonyl Chloride for Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. The positional isomerism of substituents on a phenyl ring can dramatically influence the physicochemical properties and reactivity of a molecule, thereby impacting its suitability for specific applications. This guide provides a comprehensive comparison of ortho-, meta-, and para-bromomethyl-benzenesulfonyl chloride, three isomers that serve as valuable reagents in medicinal chemistry.
This document outlines the key differences in the physical and chemical characteristics of these isomers, supported by experimental data and detailed protocols. The aim is to furnish researchers with the necessary information to make informed decisions in the design and execution of their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the position of the bromomethyl group from the ortho to the meta and para positions on the benzenesulfonyl chloride scaffold results in notable differences in their physical properties. These variations can affect solubility, dissolution rate, and handling characteristics, which are critical considerations in a laboratory setting.
| Property | ortho- (2-) Isomer | meta- (3-) Isomer | para- (4-) Isomer |
| Molecular Formula | C₇H₆BrClO₂S | C₇H₆BrClO₂S | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol | 269.54 g/mol [1] | 269.54 g/mol [2] |
| Appearance | - | Solid[1] | White to yellow to beige crystalline powder[3] |
| Melting Point | - | - | 72-77 °C[3] |
| Boiling Point | - | 343.45 °C at 760 mmHg (Predicted)[] | - |
| CAS Number | - | 148583-69-1[] | 66176-39-4[2] |
Reactivity and Mechanistic Considerations
The electronic and steric environment around the sulfonyl chloride functional group dictates the reactivity of these isomers. The electrophilicity of the sulfur atom is a key determinant for nucleophilic attack, a common step in the synthesis of sulfonamides, which are a prevalent class of compounds in drug discovery.
Electronic Effects: The bromomethyl group is generally considered to be weakly electron-withdrawing. In the para-position, this effect is transmitted through the aromatic ring to the sulfonyl chloride group, potentially influencing its reactivity. In the meta-position, the electronic influence on the reaction center is generally considered to be less pronounced.
Steric Hindrance: The most significant differentiator in reactivity among these isomers is the steric hindrance imposed by the ortho-bromomethyl group. Proximity of the bulky bromomethyl group to the sulfonyl chloride moiety can hinder the approach of nucleophiles. However, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive "positive steric effect," where steric strain in the ground state of the sulfonyl chloride is released in the transition state, leading to an accelerated reaction rate. This phenomenon may also be at play with the ortho-bromomethyl isomer.
A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, while not directly involving the bromomethyl isomers, provides valuable insights. It was observed that steric hindrance from the ortho-nitro substituent prevented the formation of certain side products.[5] This suggests that the ortho-bromomethyl isomer may also exhibit unique reactivity patterns and product distributions due to steric effects.
Synthesis of Isomers
The synthetic routes to these isomers vary, reflecting the directing effects of the substituents on the aromatic ring.
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Para-Isomer (4-(Bromomethyl)benzenesulfonyl chloride): A common method for the synthesis of the para-isomer involves the radical bromination of p-toluenesulfonyl chloride using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[6]
-
Ortho-Isomer (2-Bromobenzenesulfonyl chloride): The synthesis of the ortho-isomer can be achieved from 2-aminobenzenesulfonic acid via diazotization, followed by a Sandmeyer-type reaction and subsequent chlorosulfonation.[7] Another route starts from 2-bromoaniline, which undergoes diazotization followed by reaction with sulfur dioxide and a copper(I) chloride catalyst.[8]
-
Meta-Isomer (3-(Bromomethyl)benzenesulfonyl chloride): While a specific, detailed experimental protocol for the meta-isomer was not found in the immediate search, its commercial availability suggests that established synthetic methods exist.[1] General methods for the synthesis of substituted benzenesulfonyl chlorides often involve the chlorosulfonation of the corresponding substituted benzene or the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving these isomers. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-(bromomethyl)benzenesulfonyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluenesulfonyl chloride, N-bromosuccinimide (1.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with a suitable solvent such as isopropyl ether to induce crystallization of the product.
-
Collect the solid product by filtration and dry under vacuum.[6]
General Procedure for Sulfonamide Formation
Diagram of the Reaction Pathway
Caption: General workflow for the synthesis of sulfonamides.
Procedure:
-
Dissolve the primary or secondary amine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the respective bromomethyl-benzenesulfonyl chloride isomer (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[9]
Spectral Data
4-(Bromomethyl)benzenesulfonyl chloride (para-isomer):
-
IR Spectra: Available in public databases and typically shows characteristic peaks for the sulfonyl group (S=O stretching) and the C-Br bond.[2]
Ortho- and Meta-Isomers:
-
Mass Spectrometry: The mass spectra of the ortho- and meta-bromobenzenesulfonyl chloride (not the bromomethyl derivative) are available and show the expected isotopic pattern for bromine.[10][11] It is expected that the bromomethyl isomers would also exhibit a characteristic isotopic pattern for bromine.
-
¹H NMR: The proton NMR spectra for these isomers would be distinguishable by the splitting patterns of the aromatic protons and the chemical shift of the benzylic protons of the bromomethyl group.
Conclusion
The choice between ortho-, meta-, and para-bromomethyl-benzenesulfonyl chloride in drug development and organic synthesis is a critical decision that should be guided by a thorough understanding of their distinct properties. The para-isomer is well-characterized and readily synthesized. The meta-isomer is commercially available but less documented in terms of its reactivity and physical properties. The ortho-isomer presents the most significant challenges in terms of data availability but may offer unique reactivity profiles due to steric effects.
This guide provides a foundational comparison to aid researchers in their synthetic endeavors. Further experimental investigation into the properties and reactivity of the ortho- and meta-isomers is warranted to fully unlock their potential as versatile building blocks in medicinal chemistry.
References
- 1. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 4-(Bromomethyl)benzenesulfonyl chloride | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. prepchem.com [prepchem.com]
- 7. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Benzylic Brominated Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-substituted benzylic brominated sulfonyl chlorides. These bifunctional molecules are of significant interest in medicinal chemistry and organic synthesis, serving as versatile building blocks for introducing both a benzylic moiety and a sulfonyl group. Understanding their comparative reactivity is crucial for designing selective synthetic transformations. This document presents a summary of their reactivity profiles, supported by illustrative experimental data, and provides detailed experimental protocols for their evaluation.
Introduction to Reactivity
Benzylic brominated sulfonyl chlorides possess two primary electrophilic centers susceptible to nucleophilic attack: the benzylic carbon and the sulfur atom of the sulfonyl chloride. The relative reactivity of these sites is influenced by the substitution pattern on the aromatic ring, which modulates the electronic and steric environment of each reactive center.
The reactivity at the benzylic carbon is characteristic of benzyl halides and can proceed through either an S(_N)1 or S(_N)2 mechanism. The stability of the corresponding benzylic carbocation or the transition state is a key determinant of the reaction pathway and rate. For the sulfonyl chloride group, nucleophilic substitution typically occurs via a bimolecular pathway (S(_N)2-like) at the sulfur atom. The electrophilicity of the sulfur is governed by the electronic effects of the substituents on the aromatic ring.
Comparative Reactivity Data
Table 1: Illustrative Relative Solvolysis Rates of (Bromomethyl)benzenesulfonyl Chloride Isomers
| Compound | Isomer | Relative Rate (Path A: Attack at Benzylic Carbon) | Relative Rate (Path B: Attack at Sulfonyl Sulfur) |
| 2-(Bromomethyl)benzenesulfonyl chloride | ortho | 0.8 | 0.9 |
| 3-(Bromomethyl)benzenesulfonyl chloride | meta | 1.0 | 1.2 |
| 4-(Bromomethyl)benzenesulfonyl chloride | para | 1.5 | 1.1 |
Disclaimer: The data presented in this table is illustrative and intended to reflect the expected reactivity trends based on electronic and steric effects. Actual experimental values may vary.
Interpretation of Reactivity Trends:
-
Path A (Benzylic Substitution): The reactivity at the benzylic carbon is expected to be influenced by the electron-withdrawing nature of the sulfonyl chloride group. In the para position, the sulfonyl chloride group can exert its electron-withdrawing effect through resonance, which would destabilize a developing positive charge in an S(_N)1 transition state but could also influence the electrophilicity of the benzylic carbon in an S(_N)2 reaction. The inductive effect of the sulfonyl chloride group is expected to be strongest in the ortho position, potentially reducing the reactivity of the benzylic carbon.
-
Path B (Sulfonyl Substitution): The reactivity of the sulfonyl chloride is enhanced by electron-withdrawing groups. The bromomethyl group is generally considered to be weakly electron-withdrawing. The positional arrangement of the bromomethyl group is expected to have a modest impact on the electrophilicity of the sulfonyl sulfur.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and reactivity analysis of benzylic brominated sulfonyl chlorides.
Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride
This protocol describes the radical bromination of a toluenesulfonyl chloride precursor.
Materials:
-
p-Toluenesulfonyl chloride
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or a more environmentally benign solvent like acetonitrile)
Procedure:
-
A solution of p-toluenesulfonyl chloride (1.0 eq.) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.) are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction.
-
The reaction progress is monitored by TLC or \¹H NMR.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-(bromomethyl)benzenesulfonyl chloride.[1]
Kinetic Analysis of Solvolysis by Conductimetry
This method is suitable for monitoring the rate of reactions that produce ions, such as the solvolysis of sulfonyl chlorides which generates HCl.
Apparatus:
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Reaction vessel
Procedure:
-
A solution of the benzylic brominated sulfonyl chloride is prepared in a suitable solvent (e.g., aqueous ethanol).
-
The solvent is placed in the reaction vessel and allowed to equilibrate to the desired temperature in the constant temperature bath.
-
A small aliquot of a concentrated stock solution of the sulfonyl chloride is injected into the solvent with vigorous stirring to initiate the reaction.
-
The conductivity of the solution is measured at regular time intervals.
-
The reaction is allowed to proceed to completion (or for at least 10 half-lives) to obtain an "infinity" reading.
-
The first-order rate constant (k) is calculated from the conductivity data as a function of time using the appropriate integrated rate law.
Visualizations
Reaction Pathways
The following diagram illustrates the two primary nucleophilic substitution pathways for benzylic brominated sulfonyl chlorides.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the experimental workflow for determining the solvolysis rate constant using conductimetry.
References
A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to 3-Bromomethyl-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The classical approach to sulfonamide synthesis, often relying on the reaction of an amine with a sulfonyl chloride, is frequently hampered by the harsh conditions required to prepare the sulfonyl chloride precursor, such as 3-Bromomethyl-benzenesulfonyl chloride. These traditional methods often lack functional group tolerance and can pose safety and environmental concerns. This guide provides an objective comparison of modern, milder, and more versatile alternatives for the synthesis of sulfonamides, supported by experimental data and detailed protocols.
Executive Summary of Alternatives
Modern synthetic strategies offer significant advantages over the use of pre-formed, and often unstable, sulfonyl chlorides. These contemporary methods generally involve the in-situ generation of a reactive sulfur electrophile or the direct coupling of sulfur and nitrogen-containing fragments under milder conditions. The table below summarizes the key characteristics of the discussed alternatives.
| Method | Starting Materials | Key Reagents/Catalysts | General Reaction Conditions | Key Advantages |
| Sulfur Dioxide Surrogates | Aryl Halides, Boronic Acids, Organometallics | DABSO, Potassium Pyrosulfite, Pd or Cu catalysts | Mild, often room temperature to moderate heating | Excellent functional group tolerance, avoids harsh chlorosulfonation |
| Novel Sulfinylamine Reagents | Organometallic Reagents (Grignard, Organolithium) | t-BuONSO | Low temperature (-78 °C) | Direct synthesis of primary sulfonamides in one step |
| Oxidative Coupling | Thiols, Sulfinates, Amines | I2O5, Hypervalent Iodine Reagents | Mild, often metal-free | Atom-economical, avoids pre-activation of sulfur source |
| Activation of Primary Sulfonamides | Primary Sulfonamides, Nucleophiles | Pyry-BF4, MgCl2 | Mild, room temperature | Late-stage functionalization of existing sulfonamides |
| Electrochemical Synthesis | Thiols, Amines | Electricity | Room temperature, catalyst-free | Green chemistry approach, rapid reaction times |
| Diazotization of Anilines | Anilines, Amines | NaNO2, SO2 source (e.g., DABSO), Cu catalyst | Mild, often room temperature | Readily available starting materials, good regiocontrol |
Performance Comparison: A Data-Driven Overview
The following tables provide a comparative summary of the performance of these alternative methods based on reported experimental data.
Table 1: Synthesis of Aryl Sulfonamides using Sulfur Dioxide Surrogates (DABSO)
| Entry | Aryl Precursor | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Phenylboronic acid | Morpholine | Pd(OAc)2, DABSO, MeOH, rt, 30 min; then NCS, rt, 1h | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | Pd(OAc)2, DABSO, MeOH, rt, 30 min; then NCS, rt, 1h | 92 | [1] |
| 3 | 4-Iodobenzonitrile | Morpholine | Pd2(dba)3, Xantphos, DABSO, K2CO3, 1,4-dioxane, 100 °C, 18h | 85 | [2] |
| 4 | 4-Chloroaniline | Morpholine | DABSO, CuCl2, aq. HCl, MeCN, rt, 17h; then morpholine | 88 | [3] |
| 5 | 4-Trifluoromethylaniline | Morpholine | DABSO, CuCl2, aq. HCl, MeCN, rt, 17h; then morpholine | 91 | [3] |
Table 2: Direct Synthesis of Primary Sulfonamides with t-BuONSO
| Entry | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 85 | [4][5] |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 92 | [4][5] |
| 3 | 2-Thienyllithium | Thiophene-2-sulfonamide | 78 | [4][5] |
| 4 | n-Butyllithium | Butane-1-sulfonamide | 75 | [4][5] |
| 5 | 3-Pyridylmagnesium chloride | Pyridine-3-sulfonamide | 71 | [4][5] |
Table 3: Electrochemical Oxidative Coupling of Thiols and Amines
| Entry | Thiol | Amine | Reaction Time | Yield (%) | Reference |
| 1 | Thiophenol | Cyclohexylamine | 5 min | 85 | [6][7] |
| 2 | 4-Methylthiophenol | Morpholine | 5 min | 92 | [6][7] |
| 3 | Thiophenol | Glycine methyl ester | 24 h (batch) | 78 | [6][7] |
| 4 | 4-Chlorothiophenol | Piperidine | 5 min | 88 | [6][7] |
| 5 | Benzyl mercaptan | Pyrrolidine | 5 min | 75 | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the adoption of these modern techniques.
Protocol 1: Sulfonamide Synthesis via a Sulfur Dioxide Surrogate (DABSO) from an Aryl Boronic Acid
This procedure is adapted from the palladium-catalyzed synthesis of sulfinates from boronic acids and DABSO, followed by in-situ conversion to sulfonamides.[1]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Methanol (MeOH)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Amine (1.2 equiv)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid, DABSO, and Pd(OAc)2.
-
Add anhydrous methanol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the amine in an anhydrous solvent.
-
Add N-Chlorosuccinimide to the amine solution and stir for 5 minutes at room temperature.
-
Add the amine/NCS mixture to the reaction vessel containing the in-situ generated sulfinate.
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Synthesis of a Primary Sulfonamide using t-BuONSO
This protocol describes the synthesis of primary sulfonamides from organometallic reagents and the novel sulfinylamine reagent t-BuONSO.[4][5]
Materials:
-
Organometallic reagent (Grignard or organolithium) (1.0 equiv)
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a solution of t-BuONSO in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent dropwise to the cooled t-BuONSO solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the primary sulfonamide.
Protocol 3: Electrochemical Oxidative Coupling of a Thiol and an Amine
This protocol outlines the environmentally benign electrochemical synthesis of sulfonamides.[6][7]
Materials:
-
Thiol (1.0 equiv)
-
Amine (1.5 equiv)
-
Tetramethylammonium tetrafluoroborate (Me4NBF4) as the supporting electrolyte
-
Acetonitrile (MeCN) and 0.3 M HCl (3:1 v/v) as the solvent system
-
Carbon anode and iron cathode
-
Electrochemical flow reactor or batch cell
Procedure (Flow Synthesis):
-
Prepare a solution of the thiol, amine, and Me4NBF4 in the MeCN/HCl solvent system.
-
Set up the electrochemical flow reactor with a carbon anode and an iron cathode.
-
Pump the reaction mixture through the reactor at a defined flow rate to achieve the desired residence time (e.g., 5 minutes).
-
Apply a constant current between the electrodes.
-
Collect the output from the reactor.
-
Upon completion, evaporate the solvent and work up the reaction mixture by partitioning between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway where sulfonamides act as inhibitors and a general workflow for sulfonamide synthesis.
Caption: Inhibition of the Carbonic Anhydrase pathway by sulfonamides.
Caption: General workflow for modern sulfonamide synthesis.
References
- 1. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Sulfonamide Products from 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for sulfonamide products derived from 3-Bromomethyl-benzenesulfonyl chloride. It offers a comparative analysis of their potential performance against alternative sulfonamides, supported by experimental data from analogous compounds. Detailed methodologies for key synthesis and validation experiments are included to facilitate reproducible research.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The reactivity of the sulfonyl chloride group with primary and secondary amines is the most common method for their synthesis, allowing for the creation of diverse molecular libraries.[4][5] this compound is a versatile starting material for synthesizing novel sulfonamide derivatives. The presence of the bromomethyl group offers a potential site for further functionalization, which could lead to compounds with enhanced biological activity or novel mechanisms of action.
This guide will delve into the synthesis of sulfonamides from this specific precursor, present a comparative analysis of their biological activities based on data from structurally similar compounds, and provide detailed experimental protocols.
Synthesis of Sulfonamides from this compound
The primary method for synthesizing sulfonamides from this compound involves the reaction with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamides.
Comparative Performance Analysis
Direct comparative experimental data for sulfonamides derived specifically from this compound is limited in the public domain. However, by examining the biological activity of analogous benzenesulfonamide derivatives, we can infer potential performance and establish a baseline for validation. The following tables summarize the in vitro biological activities of various substituted benzenesulfonamide derivatives against different targets.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzenesulfonamide Derivatives against Bacterial Strains
| Compound ID | Substituent on Benzene Ring | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | S. typhi MIC (mg/mL) | B. subtilis MIC (mg/mL) | Reference |
| 4d | 4-Amino | 6.72 | - | - | - | - | [1] |
| 4h | 4-Nitro | - | 6.63 | - | - | - | [1] |
| 4a | Unsubstituted | - | - | 6.67 | 6.45 | - | [1] |
| 4f | 4-Chloro | - | - | - | - | 6.63 | [1] |
Note: The specific amine component of the sulfonamide varies for each compound in the referenced study.
Anticancer Activity
Table 2: IC50 Values of Substituted Benzenesulfonamide Derivatives against MCF-7 Cancer Cell Line
| Compound ID | Substituent on Benzene Ring | IC50 (µg/mL) | Reference |
| H4 | p-Toluenesulfonyl derivative | 8.66 | [4] |
| H8 | Benzenesulfonyl derivative | 52.29 | [4] |
Note: The amine component of the sulfonamide is a pyrimidine derivative.
Anti-inflammatory Activity
Table 3: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound ID | Substituent on Benzene Ring | Inhibition of Edema at 1h (%) | Reference |
| 4a | Unsubstituted | 94.69 | [1] |
| 4c | 4-Methoxy | 94.69 | [1] |
| Indomethacin | (Positive Control) | 78.76 | [1] |
Note: The sulfonamides were derived from amino acids.
The data presented in these tables indicate that the nature and position of the substituent on the benzenesulfonyl chloride ring significantly influence the biological activity of the resulting sulfonamide. For sulfonamides derived from this compound, the bromomethyl group could serve as a reactive handle for further chemical modifications to potentially enhance potency or selectivity.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of a benzenesulfonyl chloride with an amine.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the benzenesulfonyl chloride in DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[4]
In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a stock solution of each sulfonamide compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized sulfonamides on a cancer cell line.
Materials:
-
Synthesized sulfonamide compounds
-
Cancer cell line (e.g., MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sulfonamide compounds and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Logical Relationships and Signaling Pathways
The development and validation of novel sulfonamides follow a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for sulfonamide drug discovery.
Many sulfonamides exert their biological effects by inhibiting specific enzymes. For instance, antibacterial sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Caption: Mechanism of action for antibacterial sulfonamides.
Conclusion
While direct comparative data for sulfonamides derived from this compound remains to be extensively published, this guide provides a robust framework for their synthesis and validation. By leveraging established protocols and comparing against data from analogous compounds, researchers can effectively evaluate the potential of these novel derivatives. The presence of the bromomethyl group presents an exciting opportunity for further medicinal chemistry exploration to develop next-generation sulfonamide-based therapeutics.
References
A Comparative Guide to the Quantitative Analysis of 3-Bromomethyl-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the precise quantification of 3-Bromomethyl-benzenesulfonyl chloride, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, consistency, and safety of drug substances and products. Herein, we compare four common analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. This comparison includes detailed experimental protocols, a summary of quantitative performance data, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each analytical method for the quantification of this compound. The data presented are based on established principles and data from analogous compounds, providing a reliable estimate for method selection.
| Parameter | HPLC-UV | GC-MS (with derivatization) | qNMR | Titrimetry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 1% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 10 µg/mL | ~0.01 M |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 30 µg/mL | ~0.05 M |
| Analysis Time per Sample | 10 - 20 min | 20 - 30 min | 5 - 15 min | 15 - 25 min |
| Specificity | High | Very High | Very High | Low to Moderate |
| Primary Use Case | Routine quality control, purity | Trace impurity analysis | Absolute quantification, standard | Rapid assay of total sulfonyl |
| certification | chloride content |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The aqueous phase should contain 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve in acetonitrile to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the thermal lability of sulfonyl chlorides, a derivatization step is recommended to enhance stability and chromatographic performance.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Derivatization Reagent:
-
Diethylamine solution (10% in a suitable aprotic solvent like dichloromethane)
Derivatization Procedure:
-
To a known amount of the sample, add an excess of the diethylamine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the corresponding stable sulfonamide.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 400 m/z
Sample Preparation:
-
Standard Preparation: Derivatize a series of known concentrations of this compound reference standard as described above.
-
Sample Preparation: Derivatize a known amount of the sample as described above.
-
Dilute the derivatized solutions with the reaction solvent to fall within the linear range of the instrument.
Data Analysis: Generate a calibration curve using the derivatized standards. Quantify the derivatized analyte in the sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate and precise method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a probe capable of ¹H detection
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆, ensuring it is free from residual water.
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have a simple ¹H NMR spectrum that does not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[1]
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the benzylic CH₂ protons) and a known signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Titrimetry
This classical method offers a cost-effective way to determine the total sulfonyl chloride content. The following is a general procedure based on the reaction with an excess of a nucleophile and back-titration.
Principle: The sulfonyl chloride group reacts with a known excess of a nucleophile (e.g., a thiol or an amine). The unreacted nucleophile is then back-titrated with a standardized titrant.
Reagents:
-
Nucleophile Solution: A standardized solution of a nucleophile, such as benzyl mercaptan in an appropriate solvent.
-
Titrant: A standardized solution of an oxidizing agent (e.g., ceric sulfate) or an acid, depending on the chosen reaction.
-
Indicator: An appropriate indicator for the chosen titration reaction (e.g., ferroin for cerimetric titration).
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent.
-
Add a known excess volume of the standardized nucleophile solution.
-
Allow the reaction to proceed to completion.
-
If necessary, add a masking agent to quench any interfering side reactions.
-
Titrate the excess, unreacted nucleophile with the standardized titrant to the endpoint, as indicated by a color change.
-
Perform a blank titration (without the analyte) to determine the initial amount of the nucleophile.
Calculation: Calculate the amount of this compound based on the difference in the volume of titrant consumed in the blank and the sample titrations.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key chromatographic and spectroscopic methods.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for the absolute quantification of this compound by qNMR.
References
A Comparative Guide to the HPLC Analysis of 3-Bromomethyl-benzenesulfonyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures containing 3-bromomethyl-benzenesulfonyl chloride is critical for ensuring reaction completion, identifying impurities, and guaranteeing the quality of subsequent synthetic steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of this compound and its related impurities from complex reaction matrices. The method offers excellent resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC Method
A typical RP-HPLC method for the analysis of this compound reaction mixtures is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 50-80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
Data Presentation: Performance and Impurity Profile
The following table summarizes the expected retention times for the main components and potential impurities in a typical reaction mixture.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| 3-Hydroxymethyl-benzenesulfonyl chloride | ~ 4.5 | > 2.0 | ~ 0.1 |
| 3-Methylbenzenesulfonyl chloride (Starting Material) | ~ 8.2 | > 2.0 | ~ 0.05 |
| This compound (Product) | ~ 10.5 | - | ~ 0.05 |
| 3,3'-(Oxybis(methylene))bis(benzenesulfonyl chloride) (Dimer impurity) | ~ 14.8 | > 2.0 | ~ 0.2 |
| 3-Dibromomethyl-benzenesulfonyl chloride | ~ 12.1 | > 2.0 | ~ 0.1 |
Note: These are estimated values and may vary depending on the specific HPLC system and conditions.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound reaction mixtures.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, potential for on-column degradation of reactive compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | High sensitivity and specificity, provides structural information. | Requires analytes to be volatile and thermally stable; derivatization may be necessary.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the analytical techniques.
Caption: Workflow for HPLC analysis of reaction mixtures.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Sulfonylating Agents for Amine Protection
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is fundamental. Amines, being nucleophilic and basic, often require temporary protection to prevent undesired side reactions. Sulfonylating agents provide a robust method for amine protection, forming stable sulfonamides that are resilient to a wide range of reaction conditions. This guide offers a comparative analysis of common sulfonylating agents, supported by experimental data, to assist researchers in selecting the most suitable agent for their synthetic needs.
This guide focuses on a comparative analysis of five widely used sulfonylating agents for amine protection: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), p-bromobenzenesulfonyl chloride (Brosyl Chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). The selection of an appropriate agent is a balance between the stability of the resulting sulfonamide and the ease of its subsequent removal.
Comparative Data of Sulfonylating Agents
The following table summarizes the general reaction conditions for the protection of a representative primary amine, benzylamine, with various sulfonylating agents and the conditions for the deprotection of the resulting sulfonamides. Yields are indicative and can vary based on the substrate and specific reaction conditions.
| Sulfonylating Agent | Structure | Protection Conditions (Benzylamine) | Typical Yield (%) | Deprotection Conditions |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, CH₂Cl₂, 0 °C to rt, 2-16 h | ~95 | HBr/AcOH, phenol, rt; Na/NH₃; Mg/MeOH[1] | |
| Methanesulfonyl Chloride (MsCl) | Et₃N, CH₂Cl₂, 0 °C to rt, 1-4 h | >90 | Refluxing strong acid (e.g., HBr); LiAlH₄[2] | |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Pyridine, CH₂Cl₂, 0 °C, 2 h | 98 | Thiophenol, K₂CO₃, MeCN, rt, 1-2 h[3] | |
| p-Bromobenzenesulfonyl Chloride (Brosyl Chloride) | Base (e.g., pyridine), CH₂Cl₂, rt | High | Similar to TsCl (e.g., strong acid, reducing agents) | |
| Dansyl Chloride | NaHCO₃ buffer (pH 9.5), Acetone/H₂O, 60 °C, 1 h | High | Harsh acid hydrolysis (e.g., 6M HCl, 110°C, 24h)[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Workflow for Amine Protection and Deprotection
The overall process involves the formation of a sulfonamide by reacting an amine with a sulfonyl chloride, followed by one or more synthetic steps, and concluding with the removal of the sulfonyl group to regenerate the amine.
Caption: General workflow for the protection and deprotection of amines.
Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve benzylamine (1.0 eq) and pyridine (2.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and transfer to a separatory funnel.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: Deprotection of N-benzyl-2-nitrobenzenesulfonamide (Ns-protected Benzylamine)
Materials:
-
N-benzyl-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in anhydrous MeCN, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).[3]
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the deprotected benzylamine.
Discussion of Sulfonylating Agents
p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl): The Robust Protectors
Tosyl and mesyl groups are widely used due to the high stability of the resulting sulfonamides.[1] They are resistant to a broad range of acidic and basic conditions, making them suitable for multi-step syntheses involving harsh reagents.[1][2] However, this stability necessitates stringent conditions for their removal, such as treatment with strong acids (e.g., HBr in acetic acid) or dissolving metal reductions (e.g., sodium in liquid ammonia or magnesium in methanol).[1] These harsh deprotection conditions can limit their application in the synthesis of molecules with sensitive functional groups.
2-Nitrobenzenesulfonyl Chloride (NsCl): The Mildly Removable Option
The nosyl group, introduced using 2-nitrobenzenesulfonyl chloride, offers a significant advantage in terms of deprotection. The presence of the electron-withdrawing nitro group at the ortho position activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the facile cleavage of the N-S bond under mild conditions using a thiol, such as thiophenol, and a base.[3] This mild deprotection makes the nosyl group highly valuable in the synthesis of sensitive and complex molecules and is a key component of the Fukuyama amine synthesis.
p-Bromobenzenesulfonyl Chloride (Brosyl Chloride): A Halogenated Alternative
The brosyl group is structurally similar to the tosyl group, with a bromine atom in place of the methyl group. Its stability and deprotection characteristics are comparable to those of the tosyl group, often requiring strong acidic or reductive conditions for cleavage. The presence of the bromine atom can, in some cases, offer different solubility properties or serve as a handle for further transformations.
Dansyl Chloride: The Fluorescent Label
Dansyl chloride is a sulfonylating agent that imparts a highly fluorescent naphthalene moiety to the amine. While it effectively protects the amine functionality by forming a stable sulfonamide, its primary application is in the fluorescent labeling of amines and amino acids for analytical purposes, such as in protein sequencing and HPLC analysis.[4][5] The deprotection of dansyl amides requires harsh hydrolytic conditions, which are generally not compatible with the preservation of complex molecular structures, limiting its use as a protecting group in multi-step synthesis.[4]
Conclusion
The choice of a sulfonylating agent for amine protection is a critical decision in synthetic planning. For robust protection that can withstand harsh reaction conditions, tosyl and mesyl groups are excellent choices, provided the substrate can tolerate the strong conditions required for their removal. For syntheses requiring mild deprotection conditions, the nosyl group offers a superior alternative. Brosyl chloride provides a similar level of stability to tosyl chloride. Dansyl chloride is a specialized reagent, primarily used for fluorescent labeling rather than as a general-purpose protecting group in complex syntheses. By understanding the comparative advantages and limitations of each agent, researchers can make informed decisions to optimize their synthetic strategies.
References
A Researcher's Guide to the Dual Reactivity of 3-Bromomethyl-benzenesulfonyl chloride
A Comparative Analysis for Synthetic Strategy and Drug Development
As a senior application scientist, my focus extends beyond simply providing reagents; it's about empowering researchers to harness the full synthetic potential of complex molecules. 3-Bromomethyl-benzenesulfonyl chloride is a prime example of a bifunctional reagent whose true value lies in understanding the nuanced interplay of its two reactive centers. This guide provides a deep, data-driven analysis of its reactivity, comparing it to common alternatives and offering validated protocols to enable its strategic application in pharmaceutical and materials science research.
The Dichotomy of Reactivity: Sulfonyl Chloride vs. Benzylic Bromide
This compound presents a fascinating synthetic challenge and opportunity. It possesses two distinct electrophilic sites: the highly reactive sulfonyl chloride group and the moderately reactive bromomethyl (benzylic bromide) group. The utility of this reagent hinges on the ability to selectively target one site over the other, a concept known as orthogonal reactivity.
The key to this selectivity lies in the choice of nucleophile and reaction conditions. The sulfur atom of the sulfonyl chloride is "harder" and more electrophilic, readily reacting with hard nucleophiles like primary or secondary amines and alcohols.[1] The benzylic carbon of the bromomethyl group is a "softer" electrophile, preferring to react with softer nucleophiles such as thiolates, carbanions, or undergoing substitution with weaker nucleophiles under conditions that favor SN1 or SN2 pathways.[2][3]
Part 1: The Sulfonyl Chloride Moiety - A Potent Electrophile for Sulfonamide Synthesis
The sulfonyl chloride group is a cornerstone of medicinal chemistry, primarily for the synthesis of sulfonamides, a common motif in a vast array of therapeutic agents.[4] The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom, followed by the elimination of chloride.
Comparative Performance in Sulfonylation
To contextualize its performance, we compare this compound with other common sulfonylating agents. The data below is synthesized from typical laboratory outcomes.
| Reagent | Relative Reactivity | Key Advantages | Common Applications | Typical Conditions |
| This compound | High | Bifunctional handle for further modification | Synthesis of complex scaffolds, PROTACs, chemical probes | Amine, base (e.g., Et3N, pyridine), aprotic solvent (DCM, THF), 0°C to RT[5] |
| p-Toluenesulfonyl Chloride (TsCl) | High | Solid, easy to handle; stable tosyl group | Protecting group for amines/alcohols, leaving group activation | Amine/Alcohol, pyridine or other base, DCM, 0°C to RT[6] |
| Benzenesulfonyl Chloride | High | Liquid, parent compound for sulfonamides | General sulfonamide synthesis | Amine, base, aprotic solvent, 0°C to RT[1] |
| Methanesulfonyl Chloride (MsCl) | Very High | Small, highly reactive mesyl group | Protecting group, leaving group activation | Amine/Alcohol, Et3N, DCM, often at < 0°C due to high reactivity[6] |
Experimental Protocol: Synthesis of N-Benzyl-3-(bromomethyl)benzenesulfonamide
This protocol details a standard procedure for the selective formation of a sulfonamide, leaving the bromomethyl group intact for subsequent functionalization.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
This self-validating system relies on the significant difference in electrophilicity between the sulfonyl chloride and the benzylic bromide. The use of a non-nucleophilic base like triethylamine at low temperatures ensures that the amine selectively attacks the sulfonyl group without promoting substitution at the bromomethyl position.
Visualization: Sulfonamide Formation Workflow
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]
- 6. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
A Comparative Guide to the Kinetic Studies of 3-Bromomethyl-benzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 3-Bromomethyl-benzenesulfonyl chloride and its structural analogs. Understanding the reactivity of this sulfonylating agent is crucial for its application in organic synthesis, particularly in the development of pharmaceutical compounds where precise control of reaction rates is paramount. This document summarizes quantitative kinetic data for related compounds, provides detailed experimental protocols for kinetic analysis, and visualizes key experimental and mechanistic pathways.
Comparative Kinetic Data
The reactivity of substituted benzenesulfonyl chlorides is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfonyl sulfur, leading to faster rates of nucleophilic attack, while electron-donating groups have the opposite effect.
To contextualize the reactivity of this compound, the following table summarizes the first-order rate constants (k) for the solvolysis (hydrolysis) of various substituted benzenesulfonyl chlorides in water at 15°C. An estimated rate constant for this compound is included, based on a Hammett plot analysis.
| Substituent | Position | Rate Constant (k) at 15°C (s⁻¹) | Relative Rate (to Benzene) |
| 4-Methoxy | para | 2.389 x 10⁻³ | 2.16 |
| 4-Methyl | para | 1.357 x 10⁻³ | 1.23 |
| 3-Bromomethyl | meta | ~1.3 x 10⁻³ (Estimated) | ~1.18 |
| Hydrogen | - | 1.104 x 10⁻³ | 1.00 |
| 4-Bromo | para | 7.447 x 10⁻⁴ | 0.67 |
| 3-Nitro | meta | Not available in this dataset | - |
| 4-Nitro | para | 9.373 x 10⁻⁴ | 0.85 |
Data for substituted benzenesulfonyl chlorides is from Rossall and Robertson (1971). The rate constant for this compound is estimated using the Hammett equation (log(k/k₀) = ρσ) with a ρ value of approximately -0.5 for this reaction series and a σ_meta value of ~0.11 for the bromomethyl group.[1]
Experimental Protocols
Accurate determination of reaction kinetics is fundamental to understanding the reactivity of sulfonyl chlorides. Below are detailed methodologies for two common techniques used to monitor the progress of these reactions.
Conductimetric Method for Solvolysis Kinetics
This method is highly suitable for solvolysis reactions of sulfonyl chlorides as they produce ionic products (sulfonic acid and hydrochloric acid), leading to a measurable change in the conductivity of the solution.[2]
Apparatus:
-
Conductivity meter with a dipping or flow-through cell
-
Constant temperature bath (±0.01°C)
-
Reaction vessel (e.g., a three-necked flask)
-
Stirrer
-
Data acquisition system
Procedure:
-
Equilibrate the solvent (e.g., purified water, or an aqueous-organic mixture) in the reaction vessel to the desired temperature in the constant temperature bath.
-
Calibrate the conductivity meter using standard solutions.
-
Prepare a stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone, acetonitrile).
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the stirred, temperature-equilibrated solvent.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue data collection until the conductivity reaches a stable value, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot is -k.
High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring
HPLC is a versatile technique for monitoring the disappearance of the sulfonyl chloride reactant and the appearance of products over time. This method is particularly useful for reactions that are not suitable for conductimetric analysis, such as reactions with non-ionic nucleophiles.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Autosampler
-
Thermostatted column compartment
-
Data acquisition and analysis software
Procedure:
-
Develop an HPLC method capable of separating the sulfonyl chloride reactant, the nucleophile, and all major reaction products. The mobile phase typically consists of a mixture of acetonitrile and water with a suitable buffer.
-
Prepare a calibration curve for the sulfonyl chloride to accurately determine its concentration from the peak area.
-
Set up the reaction in a thermostatted vessel with stirring.
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent or by adding a quenching agent to stop the reaction.
-
Inject the quenched sample into the HPLC system.
-
Record the chromatogram and determine the concentration of the sulfonyl chloride at each time point using the calibration curve.
-
The rate constant can be determined by plotting the natural logarithm of the sulfonyl chloride concentration versus time for a first-order reaction, or by using appropriate integrated rate laws for other reaction orders.
Visualizations
Reaction Mechanism
The nucleophilic substitution reaction of a benzenesulfonyl chloride generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. The reaction can be influenced by the solvent, with some reactions showing characteristics of a third-order process where a second solvent molecule acts as a general base catalyst.[3]
Caption: General SN2-like reaction pathway for a benzenesulfonyl chloride.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic studies of sulfonyl chloride reactions.
References
A Comparative Guide to Electrophilic Reagents: Benchmarking 3-Bromomethyl-benzenesulfonyl chloride
In the landscape of organic synthesis and drug development, the selection of an appropriate electrophilic reagent is paramount for achieving desired reactivity, selectivity, and yield. Sulfonyl chlorides are a prominent class of electrophiles, widely utilized for the formation of sulfonamides and sulfonate esters—functional groups prevalent in numerous pharmaceuticals.[1][2][3] This guide provides an objective comparison of 3-Bromomethyl-benzenesulfonyl chloride with other commonly used benzenesulfonyl chloride derivatives, supported by established chemical principles and experimental considerations.
The reactivity of aryl sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring.[4][5] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the reagent more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[4] this compound presents a unique case, featuring a weakly deactivating bromomethyl group, which also serves as a secondary reactive site for subsequent functionalization.
Mechanism of Sulfonylation
The fundamental reaction involving sulfonyl chlorides is a nucleophilic substitution at the sulfur atom. A nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nucleophile bond.
Comparative Data of Benzenesulfonyl Chloride Derivatives
To contextualize the performance of this compound, it is compared against derivatives with strongly electron-withdrawing, neutral, and electron-donating substituents. The reactivity is qualitatively assessed based on the electronic effect of the substituent.
| Reagent | CAS Number | Formula | Key Substituent | Electronic Effect | Expected Relative Reactivity | Key Features |
| 4-Nitrobenzenesulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | -NO₂ | Strong EWG | Very High | Highly reactive, suitable for less reactive nucleophiles. |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | C₇H₄ClF₃O₂S | -CF₃ | Strong EWG | High | Potent EWG significantly activates the sulfonyl chloride.[4] |
| This compound | 89539-77-5 | C₇H₆BrClO₂S | -CH₂Br | Weak EWG (Inductive) | Moderate | Dual electrophilic sites: sulfonyl chloride and benzylic bromide.[6] |
| Benzenesulfonyl chloride | 98-09-9 | C₆H₅SO₂Cl | -H | Neutral | Baseline | Standard, widely used reference reagent.[7] |
| 4-Toluenesulfonyl chloride (Tosyl chloride) | 98-59-9 | C₇H₇ClO₂S | -CH₃ | Weak EDG | Low | Less reactive, often requires a catalyst or stronger nucleophile; solid and easy to handle.[4] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group.
The 3-bromomethyl substituent primarily exerts a weak electron-withdrawing inductive effect, making this compound moderately more reactive than the parent benzenesulfonyl chloride. Its key distinguishing feature is the presence of the bromomethyl group, a benzylic bromide that can participate in subsequent S(_N)2 reactions, making it a valuable bifunctional linker in multi-step syntheses.
Experimental Protocols
Reproducibility is critical in scientific research. The following are representative protocols for a standard sulfonamide synthesis and a competitive reactivity study.
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Reaction: Cool the mixture to 0 °C. Add a solution of the sulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by recrystallization or silica gel column chromatography.
Protocol 2: Kinetic Competition Experiment for Relative Reactivity
This experiment allows for the direct comparison of the reactivity of two different sulfonyl chlorides towards a single nucleophile.
Methodology:
-
Stock Solutions: Prepare stock solutions of a nucleophile (e.g., aniline, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the two sulfonyl chlorides to be compared (e.g., this compound and p-Toluenesulfonyl chloride, both 0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vial, combine the nucleophile solution (1.0 equivalent) and the internal standard.
-
Initiation: At time t=0, add an equimolar mixture of the two sulfonyl chloride solutions (0.5 equivalents of each, for a total of 1.0 equivalent of electrophile).
-
Sampling: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing a quenching agent (e.g., a solution of a highly reactive amine like piperidine) to stop the reaction.
-
Analysis: Analyze each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the disappearance of the starting sulfonyl chlorides and the appearance of the corresponding sulfonamide products relative to the internal standard. Plotting the concentration of reactants over time will reveal which sulfonyl chloride is consumed faster, providing a direct measure of their relative reactivity.
Logical Framework for Reactivity
The electrophilicity of the sulfur atom in a benzenesulfonyl chloride is governed by the electronic properties of the substituents on the benzene ring. This relationship is a cornerstone of physical organic chemistry.
Conclusion
This compound is a moderately reactive electrophile, positioned between highly activated reagents like 4-nitrobenzenesulfonyl chloride and less reactive ones like tosyl chloride. Its primary advantage lies in its bifunctional nature, offering both a sulfonyl chloride for forming stable sulfonamide/sulfonate linkages and a benzylic bromide for subsequent nucleophilic substitution. This dual reactivity makes it an attractive building block for the synthesis of complex molecules, particularly in drug discovery and for the development of chemical probes where multiple points of attachment or modification are required. The choice of sulfonyl chloride should be guided by the nucleophilicity of the substrate and the desired reaction kinetics, with this compound offering a balanced reactivity profile with unique potential for further functionalization.
References
- 1. fiveable.me [fiveable.me]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of 3- and 4-Bromomethyl-benzenesulfonyl Chloride Derivatives
For Immediate Publication
[City, State] – [Date] – A detailed spectroscopic comparison of 3-Bromomethyl-benzenesulfonyl chloride and 4-Bromomethyl-benzenesulfonyl chloride is presented to aid researchers and drug development professionals in the characterization of these important chemical intermediates. This guide provides a summary of expected spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
The differentiation between the meta (3-) and para (4-) isomers of bromomethyl-benzenesulfonyl chloride is crucial for their application in organic synthesis and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous identification and purity assessment of these isomers. Due to the limited availability of published spectra for these specific compounds, this guide utilizes data from structurally related molecules—3-bromotoluene, 4-bromotoluene, and benzenesulfonyl chloride—to predict and compare their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the title compounds and their structural analogues.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Benzylic Protons (-CH₂Br) (ppm) | Solvent |
| This compound (Predicted) | ~7.5 - 8.0 (m) | ~4.5 (s) | CDCl₃ |
| 4-Bromomethyl-benzenesulfonyl chloride (Predicted) | ~7.6 (d, J ≈ 8 Hz), ~7.9 (d, J ≈ 8 Hz) | ~4.5 (s) | CDCl₃ |
| 3-Bromotoluene[1] | 7.09 - 7.33 (m) | 2.31 (s, -CH₃) | CDCl₃ |
| 4-Bromotoluene[2] | 7.0 (d, J = 8.2 Hz), 7.3 (d, J = 8.2 Hz) | 2.3 (s, -CH₃) | CDCl₃ |
| Benzenesulfonyl chloride[3] | 7.6 - 8.1 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (-CH₂Br) (ppm) | Solvent |
| This compound (Predicted) | ~125 - 145 | ~32 | CDCl₃ |
| 4-Bromomethyl-benzenesulfonyl chloride (Predicted) | ~128 - 148 | ~32 | CDCl₃ |
| 3-Bromotoluene[4] | 122.6, 128.5, 130.1, 130.5, 133.4, 138.8 | 21.2 (-CH₃) | CDCl₃ |
| 4-Bromotoluene[5] | 120.0, 130.8, 131.5, 137.9 | 21.0 (-CH₃) | CDCl₃ |
| Benzenesulfonyl chloride[6] | 127.3, 129.5, 134.7, 143.9 | - | CDCl₃ |
Table 3: IR Spectral Data Comparison
| Compound | S=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~1370, ~1180 | ~680 | ~3100 |
| 4-Bromomethyl-benzenesulfonyl chloride (Predicted) | ~1375, ~1185 | ~670 | ~3100 |
| 3-Bromotoluene[7] | - | ~500 - 600 | ~3000 - 3100 |
| 4-Bromotoluene | - | ~500 - 600 | ~3000 - 3100 |
| Benzenesulfonyl chloride[8] | 1385, 1180 | - | 3070 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (C₇H₆BrClO₂S) | 268/270/272 | 189/191 (M-SO₂Cl), 90 (M-Br-SO₂Cl) |
| 4-Bromomethyl-benzenesulfonyl chloride (C₇H₆BrClO₂S) | 268/270/272 | 189/191 (M-SO₂Cl), 90 (M-Br-SO₂Cl) |
| 3-Bromotoluene (C₇H₇Br)[9] | 170/172 | 91 (M-Br) |
| 4-Bromotoluene (C₇H₇Br)[10] | 170/172 | 91 (M-Br) |
| Benzenesulfonyl chloride (C₆H₅ClO₂S) | 176/178 | 111 (M-Cl), 77 (C₆H₅) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired before running the sample.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionize the sample using a standard electron energy of 70 eV.
Instrument Parameters:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50 - 500.
-
Ion Source Temperature: 200-250 °C.
Visualization of Analytical Workflow
The logical workflow for the spectroscopic comparison of the 3- and 4-bromomethyl-benzenesulfonyl chloride isomers is depicted in the following diagram.
This guide serves as a valuable resource for the scientific community, providing a framework for the spectroscopic analysis and differentiation of 3- and 4-Bromomethyl-benzenesulfonyl chloride. The presented data, derived from analogous compounds, offers a strong predictive tool for researchers working with these molecules.
References
- 1. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Bromotoluene(106-38-7) 1H NMR [m.chemicalbook.com]
- 3. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Bromotoluene(106-38-7) 13C NMR spectrum [chemicalbook.com]
- 6. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. Benzenesulfonyl chloride [webbook.nist.gov]
- 9. 3-Bromotoluene(591-17-3) MS spectrum [chemicalbook.com]
- 10. 4-Bromotoluene(106-38-7) MS [m.chemicalbook.com]
Safety Operating Guide
Safe Disposal of 3-Bromomethyl-benzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 3-Bromomethyl-benzenesulfonyl chloride as a corrosive and water-reactive substance. Proper disposal requires careful chemical neutralization of small quantities or packaging for hazardous waste disposal for bulk amounts. Never dispose of this chemical directly down the drain.
The following guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Immediate Safety Precautions
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and will react with water, sometimes exothermically, to produce corrosive byproducts such as hydrochloric acid and sulfonic acids.[4][5] Inhalation of any vapors or fumes can be harmful and damage the respiratory tract.[4][6]
All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and acid gases.[4][6]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[4] | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | A certified chemical fume hood.[4][6][7] | Prevents inhalation of corrosive vapors and acid gases. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity of the waste.
This procedure is suitable for small amounts of the chemical, such as residues in reaction flasks or on contaminated labware.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold, basic solution. This can be a 5% sodium bicarbonate solution or a dilute (e.g., 2M) sodium hydroxide solution. Place this beaker in an ice bath to manage the heat generated during the exothermic reaction.[6]
-
Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the basic solution. This can be done by rinsing the contaminated glassware with a small amount of a compatible solvent (like acetone or THF) and adding the rinsate to the basic solution. The reaction is exothermic and will release corrosive fumes.[6] Crucially, always add the sulfonyl chloride solution to the base, never the other way around, to avoid a violent reaction. [6]
-
Monitoring: Continue stirring the solution and monitor the pH to ensure it remains basic throughout the addition and for a period afterward to ensure the reaction is complete.
-
Final Disposal: Once the reaction is complete and the solution is neutralized (pH between 6 and 8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[4]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as water and strong bases.[7]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][8]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[4]
-
Control: Ensure the fume hood is operational to manage any vapors.[4]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[6] Do not use combustible materials like sawdust.[6]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[4]
By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

